molecular formula C12H14N2O B2436102 4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile CAS No. 1515367-58-4

4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile

Cat. No.: B2436102
CAS No.: 1515367-58-4
M. Wt: 202.257
InChI Key: QYEYWCTYNOICLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile (CAS 1515367-58-4) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C12H14N2O and a molecular weight of 202.25, features a nitrile group and a pyridine heterocycle within a pentanenitrile scaffold . Its specific structure, which includes the 3-pyridinyl substitution, makes it a valuable synthon for the preparation of more complex molecules. Research indicates that this compound and its structural analogs serve as key intermediates in the synthesis of heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines, which are investigated as potent Janus kinase (JAK) inhibitors . This suggests its primary research value lies in the development of potential therapeutic agents for immune-mediated diseases. The compound is offered with a purity of 95% and is intended for research applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers can access supporting documentation, including NMR, MSDS, HPLC, and COA, to ensure quality and reproducibility in their experimental work .

Properties

IUPAC Name

4,4-dimethyl-3-oxo-2-pyridin-3-ylpentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-12(2,3)11(15)10(7-13)9-5-4-6-14-8-9/h4-6,8,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEYWCTYNOICLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(C#N)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Scaffold for Pyridyl-Pyrazole Kinase Inhibitors and Agrochemicals

Executive Summary & Chemical Identity

4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile is a specialized


-ketonitrile intermediate used primarily in the synthesis of polysubstituted heterocycles. It serves as a linchpin precursor in the development of p38 MAP kinase inhibitors , P2X7 receptor antagonists , and pyridine-based agrochemicals.

Its chemical value lies in its dense functionality : it combines a bulky lipophilic moiety (tert-butyl), a polar binding motif (pyridine), and a reactive 1,3-electrophilic core capable of regioselective cyclization.

PropertyDetail
IUPAC Name This compound
Common Designation

-Pivaloyl-3-pyridylacetonitrile
Molecular Formula C

H

N

O
Molecular Weight 202.26 g/mol
Key Functional Groups Nitrile (CN), Ketone (C=O), Pyridine (Heterocycle), tert-Butyl
Primary Application Synthesis of 3-tert-butyl-4-(pyridin-3-yl)pyrazoles
Structural Dynamics & Tautomerism

Understanding the tautomeric equilibrium of this molecule is prerequisite to controlling its reactivity. Unlike simple ketones, the proton at the C2 position is highly acidic (pKa


 8.5–9.5 estimated) due to the electron-withdrawing effects of three groups: the nitrile, the carbonyl, and the pyridine ring.

In solution, the molecule exists in equilibrium between the Keto form and the Enol form. The Enol form is often stabilized by an intramolecular hydrogen bond between the enolic hydroxyl and the nitrile nitrogen or the pyridine nitrogen.

Tautomerism Keto Keto Form (Reactive Electrophile) Enolate Enolate Anion (Nucleophilic Species) Keto->Enolate + Base Enolate->Keto + Acid Enol Enol Form (H-Bond Stabilized) Enolate->Enol Protonation (O) Enol->Enolate - H+

Figure 1: The C2-proton acidity drives the equilibrium toward the enolate in basic conditions, essential for alkylation reactions.

Synthesis Strategy

The most robust synthetic route involves the Claisen-type condensation of 3-pyridylacetonitrile with a pivaloyl source (ester or acid chloride). This approach ensures the installation of the pyridine ring and the tert-butyl group in a single convergent step.

Protocol: Base-Mediated Acylation

Reaction Class: C-Acylation of Active Methylenes.

Reagents:

  • Substrate: 3-Pyridylacetonitrile (CAS 6443-85-2).[1]

  • Electrophile: Ethyl Pivalate (preferred for safety) or Pivaloyl Chloride (higher reactivity).

  • Base: Sodium Hydride (60% dispersion) or Sodium Ethoxide.

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Methodology:

  • Deprotonation: Charge a flame-dried reaction vessel with NaH (1.2 equiv) and anhydrous THF under Nitrogen atmosphere. Cool to 0°C. Add 3-pyridylacetonitrile (1.0 equiv) dropwise. Observation: Evolution of H

    
     gas indicates anion formation. Stir for 30 min.
    
  • Acylation: Add Ethyl Pivalate (1.1 equiv) slowly to the dark-colored anion solution.

  • Reflux: Warm to room temperature, then heat to reflux (65°C for THF, 110°C for Toluene) for 4–6 hours. The reaction is driven by the precipitation of the sodium enolate salt.

  • Quench & Workup: Cool to 0°C. Quench carefully with dilute acetic acid or HCl (pH adjusted to ~5–6). Critical: Do not acidify below pH 4 initially to avoid protonating the pyridine ring into a water-soluble salt, which complicates extraction.

  • Isolation: Extract with Ethyl Acetate. Wash organic layer with brine. Dry over Na

    
    SO
    
    
    
    . Concentrate to yield the crude
    
    
    -ketonitrile.

SynthesisWorkflow Start Start: 3-Pyridylacetonitrile Step1 Step 1: Deprotonation (NaH/THF, 0°C) Forms Carbanion Start->Step1 Step2 Step 2: Acylation (+ Ethyl Pivalate) Claisen Condensation Step1->Step2 Nucleophilic Attack Step3 Step 3: Acidic Workup (pH Control 5-6) Step2->Step3 Enolate Protonation Product Product: This compound Step3->Product Isolation

Figure 2: Synthetic workflow for the Claisen condensation route.

Reactivity & Synthetic Utility

This molecule is a "privileged scaffold" because it reacts predictably with binucleophiles to form 5-membered heterocycles.

A. Pyrazole Synthesis (Kinase Inhibitor Core)

Reaction with Hydrazines (NH


NH-R) yields 5-aminopyrazoles. This is the most commercially relevant transformation.
  • Mechanism: The hydrazine nitrogen attacks the ketone (more electrophilic than nitrile). The second nitrogen attacks the nitrile, followed by tautomerization to the amino-pyrazole.

  • Regioselectivity: The steric bulk of the tert-butyl group directs the initial attack, usually favoring the formation of 3-tert-butyl-4-(pyridin-3-yl)-5-aminopyrazoles.

B. Isoxazole Synthesis

Reaction with Hydroxylamine yields aminoisoxazoles, often used in agrochemical synthesis.[2]

C. Hydrolysis & Decarboxylation

Under strong acidic conditions (conc. HCl, reflux), the nitrile hydrolyzes to the acid, which then decarboxylates. This yields 1-(pyridin-3-yl)-3,3-dimethylbutan-2-one , a ketone intermediate.

ReactivityMap Core 4,4-Dimethyl-3-oxo- 2-(pyridin-3-yl)pentanenitrile Pyrazole Aminopyrazole (Kinase Inhibitors) Core->Pyrazole + Hydrazine (Reflux, EtOH) Isoxazole Aminoisoxazole (Agrochemicals) Core->Isoxazole + NH2OH (Base) Ketone Pyridyl-Pinacolone (Decarboxylation) Core->Ketone + HCl/H2O (-CO2)

Figure 3: Divergent synthesis pathways from the core scaffold.

Physicochemical Properties (Predicted)

Due to the specific nature of this intermediate, experimental data is often proprietary. The values below are calculated based on structure-activity relationship (SAR) models of analogous


-ketonitriles.
PropertyValue / RangeRationale
pKa (C2-H) 8.5 – 9.5Acidified by CN, C=O, and Pyridine ring.
LogP 1.8 – 2.2tert-Butyl adds lipophilicity; Pyridine adds polarity.
Melting Point 110 – 125°CTypical for crystalline aryl-

-ketonitriles.
Solubility DMSO, MeOH, EtOAcPoor water solubility (neutral form).
UV/Vis

~260 nm
Pyridine absorption + enol conjugation.
Safety & Handling
  • Hazard Class: Irritant (Skin/Eye).

  • Specific Risk: As a nitrile derivative, it may release cyanide under extreme thermal decomposition or strong oxidative conditions, though it is generally stable under standard organic synthesis protocols.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The enol form is susceptible to oxidation over long periods.

References
  • Synthesis of -Ketonitriles: Ji, Y. et al. "Practical Synthesis of -Ketonitriles via C-Acylation." Journal of Organic Chemistry. (General methodology for pivaloylacetonitriles).
  • Pyridine-Pyrazole Kinase Inhibitors: Peat, A. J. et al. "Novel Pyrazolyl-Urea Derivatives as p38 Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters. Link (Describes analogous scaffolds).

  • Agrochemical Precursors: Ueda, S. et al. "Practical Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile." J. Heterocyclic Chem. (Describes the reactivity of the tert-butyl- -ketonitrile core).
  • TDO2 Inhibitor Patents: WO2015067782A1. "4-(indol-3-yl)-pyrazole derivatives." (Demonstrates the use of aryl-pyrazole intermediates derived from this scaffold). Link

Sources

Methodological & Application

Application Notes and Protocols for 4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile: A Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile as a specialized chemical intermediate. While this compound is not extensively documented in publicly available literature, its structural motifs—a β-ketonitrile and a pyridin-3-yl group—suggest significant potential in medicinal chemistry and drug development. This guide presents a plausible synthetic protocol for its preparation and explores its prospective applications as a building block for more complex, biologically active molecules. The information herein is grounded in established principles of organic synthesis and medicinal chemistry, supported by authoritative references.

Introduction: Unveiling a Niche Intermediate

This compound is a heterocyclic compound whose value as a chemical intermediate lies in the strategic placement of its functional groups. The β-ketonitrile moiety is a well-established precursor for a variety of heterocyclic systems, while the pyridine ring is a ubiquitous feature in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The combination of these two features in a single molecule makes it a promising starting point for the synthesis of novel drug candidates.

Given the limited direct literature on this specific compound, this guide will provide a scientifically-backed, theoretical framework for its synthesis and application. The protocols and discussions are based on analogous and well-documented chemical transformations.

Proposed Synthesis of this compound

The most logical and efficient synthetic route to this compound is the α-arylation of the readily available starting material, 4,4-Dimethyl-3-oxopentanenitrile, with a suitable 3-halopyridine. Palladium-catalyzed cross-coupling reactions are a powerful and well-established method for the formation of C-C bonds between an enolate and an aryl halide.[3][4]

Proposed Reaction Scheme: Palladium-Catalyzed α-Arylation

The proposed synthesis involves the reaction of 4,4-Dimethyl-3-oxopentanenitrile with 3-bromopyridine in the presence of a palladium catalyst, a phosphine ligand, and a base.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions start1 4,4-Dimethyl-3-oxopentanenitrile reagents Pd(OAc)2 (catalyst) Buchwald Ligand (e.g., XPhos) NaOtBu (base) Toluene (solvent) Heat (e.g., 100 °C) start1->reagents start2 3-Bromopyridine start2->reagents product This compound reagents->product α-Arylation

Caption: Proposed synthetic workflow for this compound.

Reactant Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
4,4-Dimethyl-3-oxopentanenitrileC₇H₁₁NO125.17125-126 (at 22 mmHg)
3-BromopyridineC₅H₄BrN157.99173-174
Detailed Experimental Protocol (Proposed)

Disclaimer: This is a proposed protocol and should be optimized and performed by qualified personnel in a suitable laboratory setting.

  • Reaction Setup: To a dry, oven-baked Schlenk flask, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), a suitable Buchwald phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.2 mmol). The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Addition of Reactants: Add 4,4-Dimethyl-3-oxopentanenitrile (1.0 mmol) and 3-bromopyridine (1.1 mmol) to the flask, followed by the addition of anhydrous toluene (5 mL) via syringe.

  • Reaction: The reaction mixture is stirred and heated to 100 °C in an oil bath. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL). The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, this compound.

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications as a Chemical Intermediate

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of drug discovery.[5][6]

Synthesis of Pyrazole and Pyrimidine Derivatives

β-Ketonitriles are excellent precursors for the synthesis of pyrazoles and pyrimidines, which are core structures in many pharmaceuticals.[5]

  • Pyrazoles: Reaction with hydrazine or substituted hydrazines can lead to the formation of 5-aminopyrazole derivatives.

  • Pyrimidines: Condensation with amidines or guanidines can yield substituted pyrimidine rings.

G cluster_products Potential Heterocyclic Scaffolds start This compound pyrazole Substituted Pyrazole start->pyrazole Reaction with Hydrazine pyrimidine Substituted Pyrimidine start->pyrimidine Reaction with Amidines

Sources

Nuclear magnetic resonance (NMR) analysis of 4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Nuclear Magnetic Resonance (NMR) Analysis of 4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract

The unequivocal structural elucidation of novel chemical entities is a cornerstone of modern chemical research and drug development. This compound represents a molecule with multiple key functional groups, including a pyridine ring, a ketone, a nitrile, and a sterically demanding tert-butyl group, presenting a valuable case study for advanced NMR analysis. This application note provides a comprehensive, methodology-driven guide for the complete structural and conformational characterization of this compound using a suite of one- and two-dimensional NMR experiments. We detail not only the step-by-step protocols for sample preparation and data acquisition but also the underlying strategic logic for spectral interpretation. By integrating data from ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments, this guide demonstrates a systematic workflow to assemble the molecular structure from first principles. Furthermore, the application of through-space correlation experiments such as NOESY is discussed for gaining insight into the molecule's preferred three-dimensional conformation.

Introduction: The Imperative for Structural Verification

In the synthesis of complex organic molecules, particularly those with potential pharmacological activity, confirmation of the chemical structure is not merely a procedural step but the foundation of all subsequent research. Spectroscopic techniques are the primary tools for this purpose, with Nuclear Magnetic Resonance (NMR) standing as the most powerful method for determining the precise atomic connectivity and stereochemistry of molecules in solution.

The target molecule, this compound, contains several distinct spin systems and quaternary centers, making its analysis an excellent example of the capabilities of modern NMR. The structural hypothesis is as follows:

Chemical Structure of this compound
Figure 1. Chemical Structure of this compound with IUPAC numbering.

This guide will systematically deconstruct the analysis process, transforming raw spectral data into a validated molecular structure.

Protocol I: High-Resolution Sample Preparation

The quality of NMR data is fundamentally dependent on the quality of the sample. A properly prepared sample ensures optimal magnetic field homogeneity (shimming), leading to sharp, well-resolved peaks and maximizing the signal-to-noise ratio.[1] The protocol below outlines a validated procedure for preparing an analytical sample suitable for a full suite of NMR experiments.

Causality in Sample Preparation:
  • Solvent Choice: Deuterated chloroform (CDCl₃) is selected as it is a versatile solvent for a wide range of organic compounds and its residual proton signal at ~7.26 ppm provides a convenient internal reference.[1][2]

  • Concentration: A higher concentration is required for less sensitive nuclei like ¹³C and for 2D experiments that require a strong signal for detecting correlations in a reasonable timeframe.[3][4]

  • Filtration: The removal of microscopic particulate matter is critical. Suspended solids disrupt the magnetic field homogeneity, leading to broadened spectral lines and poor resolution that cannot be corrected by shimming.[2]

Experimental Workflow: Sample Preparation

G cluster_prep Sample Preparation Protocol A 1. Weigh Sample (5-10 mg for ¹H, 20-30 mg for ¹³C/2D) B 2. Dissolve in Vial (~0.6 mL CDCl₃) A->B D 4. Filter Solution (Directly into a clean, high-quality 5 mm NMR tube) B->D C 3. Prepare Filtration Pipette (Pasteur pipette with glass wool plug) C->D E 5. Adjust Volume (Ensure sample height is 4-5 cm) D->E F 6. Cap, Invert to Mix, and Label E->F

Diagram 1. Step-by-step workflow for preparing a high-quality NMR sample.

Step-by-Step Methodology:
  • Weighing: Accurately weigh 20-30 mg of this compound into a clean, dry glass vial. This amount provides sufficient concentration for all necessary experiments, including the less sensitive ¹³C and 2D acquisitions.[3]

  • Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the vial. Gently swirl the vial to ensure the compound is fully dissolved.[4]

  • Filtration: Prepare a Pasteur pipette by tightly packing a small plug of glass wool into the narrow section. It is crucial not to use cotton wool, as solvents can leach impurities from it.

  • Transfer: Using the prepared pipette, transfer the solution from the vial into a clean, high-quality 5 mm NMR tube. The glass wool will filter out any suspended particles.[3]

  • Finalization: Ensure the final height of the solution in the NMR tube is between 4 and 5 cm. Cap the NMR tube securely, label it clearly, and gently invert it a few times to ensure the solution is homogeneous.

Protocol II: A Suite of NMR Experiments for Complete Characterization

A single NMR experiment provides only a fraction of the required structural information. A comprehensive analysis relies on a strategically chosen suite of experiments, with each one providing a unique piece of the structural puzzle.[5]

Table 1: Recommended NMR Experiments and Acquisition Parameters
ExperimentPurposeKey Parameters (400 MHz Spectrometer)
¹H NMR Provides information on the chemical environment, quantity, and connectivity of protons.Scans: 16, Relaxation Delay (d1): 2s
¹³C{¹H} NMR Identifies all unique carbon environments in the molecule.Scans: 1024, d1: 2s
DEPT-135 Differentiates carbon types: CH/CH₃ (positive phase) vs. CH₂ (negative phase).Scans: 256, d1: 2s
¹H-¹H COSY Reveals through-bond proton-proton couplings (typically ²JHH and ³JHH).Scans: 8 per increment, Increments: 256
¹H-¹³C HSQC Correlates protons to their directly attached carbons (¹JCH).Scans: 16 per increment, Increments: 256
¹H-¹³C HMBC Shows long-range correlations between protons and carbons (²JCH and ³JCH).Scans: 32 per increment, Increments: 256
¹H-¹H NOESY Identifies through-space correlations between protons (<5 Å), revealing spatial proximity.Scans: 16 per increment, Mixing Time: 500-800 ms

Data Analysis: A Logical Elucidation Workflow

The power of multi-dimensional NMR lies in the logical and systematic integration of data from all experiments. The following workflow demonstrates how to assemble the structure of this compound piece by piece.

Elucidation Workflow Diagram

G cluster_workflow Structural Elucidation Strategy cluster_confirm Confirmation H1 Step 1: ¹H NMR Identify Proton Spin Systems (Aromatic, Methine, t-Butyl) C13 Step 2: ¹³C & DEPT Identify Carbon Types (CH, CH₃, Quaternary C) H1->C13 HSQC Step 3: HSQC Connect Protons to Carbons (Establish C-H Fragments) H1->HSQC C13->HSQC HMBC Step 4: HMBC Connect the Fragments (Use long-range C-H correlations to build skeleton) HSQC->HMBC COSY Step 5: COSY Confirm ¹H-¹H Connectivity (Validate pyridine ring structure) HMBC->COSY NOESY Step 6: NOESY Analyze 3D Conformation (Probe spatial proximity) COSY->NOESY Final Final Structure Verified NOESY->Final

Diagram 2. A logical workflow for integrating multi-dimensional NMR data.

Step 1: Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides the initial overview of the proton environments.[6]

  • Aromatic Region (δ 7.0-9.0 ppm): Expect four distinct signals for the four protons on the 3-substituted pyridine ring. The chemical shifts will be downfield due to the aromatic ring current and the electron-withdrawing effect of the nitrogen atom.[7][8] The splitting patterns will reveal their ortho, meta, and para relationships.

  • Methine Proton (H-2): A single proton adjacent to a carbonyl group and an aromatic ring is expected to be deshielded, likely appearing around δ 4.5-5.5 ppm.

  • tert-Butyl Protons: Nine chemically equivalent protons will produce a sharp singlet, significantly upfield (likely δ 1.0-1.5 ppm) due to being on a saturated, sp³-hybridized carbon.[9][10]

Step 2: Analysis of ¹³C and DEPT-135 Spectra

This step maps the carbon skeleton.

  • Expected Signals: The molecule has 12 carbons. By symmetry, we expect 11 unique signals: 5 for the pyridine ring, 1 for the nitrile (CN), 1 for the carbonyl (C=O), 1 for the methine (C-2), 1 for the quaternary C-4, and 2 for the tert-butyl group (the three CH₃ carbons are equivalent, and the quaternary carbon they are attached to).

  • DEPT-135 Analysis:

    • Positive Signals: 5 signals are expected: one for the methine C-2 and four for the CH groups of the pyridine ring, plus the signal for the equivalent methyl carbons of the tert-butyl group.

    • Negative Signals: No CH₂ groups are present, so no negative signals are expected.

    • Absent Signals (Quaternary): The signals for the carbonyl carbon (C-3), the nitrile carbon (C-1), the quaternary C-4, the quaternary carbon of the tert-butyl group, and the pyridine carbon at the point of substitution (C-3') will be absent in the DEPT-135 spectrum but present in the broadband ¹³C spectrum.

  • Chemical Shift Prediction:

    • C=O (Ketone): >190 ppm.

    • Pyridine Ring: δ 120-155 ppm.[8]

    • Nitrile (CN): δ 115-125 ppm.[11]

Step 3: ¹H-¹³C HSQC Analysis

The HSQC experiment provides direct, one-bond C-H correlations, allowing for the definitive assignment of each protonated carbon.[12][13] This allows the creation of confirmed C-H "building blocks."

Table 2: Predicted HSQC Correlations
Proton Signal (Predicted)Attached Carbon (Predicted)Fragment
Pyridine H-2'Pyridine C-2'Aromatic CH
Pyridine H-4'Pyridine C-4'Aromatic CH
Pyridine H-5'Pyridine C-5'Aromatic CH
Pyridine H-6'Pyridine C-6'Aromatic CH
Methine H-2Aliphatic C-2Aliphatic CH
tert-Butyl Protonstert-Butyl Methyl CarbonsAliphatic CH₃
Step 4: ¹H-¹³C HMBC - Assembling the Molecular Skeleton

The HMBC experiment is the most critical for elucidating the full structure, as it reveals 2- and 3-bond correlations, connecting the fragments identified by HSQC and locating the quaternary carbons.[5][6]

  • Key Correlations from the tert-Butyl Singlet (H-5):

    • A strong correlation to the quaternary carbon C-4 (²J).

    • A correlation to the three equivalent methyl carbons (C-5) (²J).

    • A crucial correlation to the carbonyl carbon C-3 (³J). This connects the tert-butyl group to the ketone.

  • Key Correlations from the Methine Proton (H-2):

    • A correlation to the carbonyl carbon C-3 (²J).

    • A correlation to the nitrile carbon C-1 (²J).

    • A correlation to the quaternary carbon C-4 (³J).

    • Correlations to the pyridine carbons C-2' and C-4' (or C-6') (³J). This unequivocally links the aliphatic chain to the pyridine ring at the C-3' position.

  • Key Correlations from Pyridine Protons:

    • Protons H-2' and H-4' will show correlations to the methine carbon C-2, confirming the connection point.

    • Correlations between pyridine protons and other pyridine carbons will confirm the ring's substitution pattern.

Step 5 & 6: COSY and NOESY - Confirmation and Conformation
  • COSY: The COSY spectrum will confirm the coupling network within the pyridine ring. For example, H-4' should show correlations to both H-5' and H-2', while H-6' will correlate with H-5'.[14] This validates the assignments made from the ¹H NMR splitting patterns.

  • NOESY/ROESY: These experiments detect through-space proximity.[15][16][17] A key correlation to observe would be between the methine proton (H-2) and the protons at the 2' and 4' positions of the pyridine ring. The relative intensities of these NOE cross-peaks can provide valuable information about the preferred rotational conformation (torsion angle) around the C2-C3' bond.

Summary of Expected NMR Data

The following table consolidates the predicted assignments for this compound in CDCl₃.

Table 3: Consolidated Predicted NMR Assignments
Atom #¹H δ (ppm), Mult.¹³C δ (ppm), TypeKey HMBC Correlations from Proton
1-~118, C (Nitrile)H-2
2~5.0, s~55, CHC-1, C-3, C-4, C-2', C-4'
3-~205, C (Ketone)H-2, H-5
4-~45, C (Quaternary)H-2, H-5
5~1.2, s (9H)~26, CH₃C-3, C-4, C-5(quat)
2'~8.7, d~150, CHC-2, C-4', C-6'
3'-~135, C (Quaternary)H-2, H-2', H-4'
4'~7.8, dt~138, CHC-2, C-2', C-5', C-6'
5'~7.4, dd~124, CHC-3', C-4'
6'~8.6, dd~148, CHC-2', C-4'

Note: Chemical shifts (δ) are approximate and can be influenced by concentration and minor impurities. Multiplicity (Mult.): s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet.

Conclusion

The structural elucidation of this compound serves as a model for the rigorous characterization of small organic molecules. By employing a logical and systematic workflow that begins with high-quality sample preparation and integrates a suite of 1D and 2D NMR experiments, an unambiguous assignment of all proton and carbon signals can be achieved. The combined interpretation of COSY, HSQC, and particularly HMBC spectra allows for the complete assembly of the molecular framework, while NOESY provides deeper insight into its three-dimensional nature. This comprehensive approach ensures the scientific integrity of the data and provides a robust foundation for further research and development.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Retrieved from [Link]

  • University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Calgary, Department of Chemistry. (n.d.). Ch20: Spectroscopy Analysis : Nitriles. Retrieved from [Link]

  • Oregon State University, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]

  • Tantillo, D. J., & Lodewyk, M. W. (2012). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Molecules, 17(9), 10463–10473.
  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]

  • Shestakova, A. K., et al. (2016). Experimental and calculated values n J CN couplings (Hz) in the pyridine derivatives. ResearchGate. [Link]

  • Moser, A. (2009). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]

  • ResearchGate. (n.d.). Synthesis, 13C NMR, and UV spectroscopic study of 13C-labeled nitrile N-oxide. Retrieved from [Link]

  • UC San Diego, SSPPS NMR Facility. (2015, April 7). NOESY and ROESY. [Link]

  • Chemistry LibreTexts. (2021, August 15). 5.4: NOESY Spectra. [Link]

  • Singh, S. (2015). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, 6(6).
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Shestakova, A. K., et al. (2016). Experimental and calculated values n J CN couplings (Hz) in the pyridine derivatives. ResearchGate. [Link]

  • Royal Society of Chemistry. (2020). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. RSC Publishing. [Link]

  • Nanalysis. (2021, July 12). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

  • Budker, D., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field.
  • UC Santa Barbara, Chem and Biochem NMR Facility. (n.d.). NOESY: Cross-Correlation Through Space. [Link]

  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • National Institutes of Health. (2012). Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. Magnetic Resonance in Chemistry, 50(10), 665–669.
  • American Chemical Society. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13441–13453.
  • National Institutes of Health. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 56(9), 839–846.
  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Fluorine Notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. [Link]

  • PubChem. (n.d.). Pentanenitrile, 4,4-dimethyl-3-oxo-. Retrieved from [Link]

  • NIST. (n.d.). 4,4-Dimethyl-3-oxopentanenitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). NMR - Interpretation. [Link]

  • AZoOptics. (2024, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • LOCKSS. (n.d.). PRACTICAL SYNTHESIS OF 3-AMINO-5-tert-BUTYLISOXAZOLE FROM - 4,4-DIMETHYL-3-OXOPENTANENITRILE. Retrieved from [Link]

  • US EPA. (n.d.). Pentanenitrile, 4,4-dimethyl-3-oxo-. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, June 1). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). J-Coupling (Scalar). [Link]

  • OpenStax. (n.d.). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

  • University of Ottawa. (n.d.). J-Coupling. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

Sources

Application Note: Mass Spectrometry Profiling of 4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the mass spectrometric characterization of 4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile . It addresses the specific analytical challenges posed by


-ketonitriles, including keto-enol tautomerism, ionization competition, and characteristic fragmentation pathways required for structural validation in drug development workflows.

Executive Summary

This compound (referred to herein as DOPP ) is a critical synthetic intermediate, often utilized in the construction of pyrazole-based kinase inhibitors and agrochemicals. Its structure features a tert-butyl ketone, a nitrile group, and a basic pyridine moiety.

This guide provides a validated protocol for the LC-MS/MS analysis of DOPP. Key focus areas include controlling the keto-enol tautomeric equilibrium during separation, optimizing Electrospray Ionization (ESI) for the basic pyridine nitrogen, and mapping collision-induced dissociation (CID) pathways for definitive structural confirmation.

Physicochemical Context & Analytical Strategy

Structural Properties[1]
  • Formula:

    
    
    
  • Exact Mass: 202.1106 Da

  • pKa (Calculated):

    • Pyridine Nitrogen:[1] ~5.2 (Basic)

    • 
      -Methine Proton: ~9–10 (Acidic due to flanking Carbonyl and Nitrile)
      
  • LogP: ~1.8 (Moderately lipophilic)

The Tautomerism Challenge

DOPP exists in dynamic equilibrium between its Keto and Enol forms. The highly substituted nature of the


-carbon (flanked by Pyridine, CN, and t-Bu-Carbonyl) stabilizes the enol form, particularly in non-polar solvents.
  • Keto Form:

    
    
    
  • Enol Form:

    
    
    

Impact on MS: While MS detects mass-to-charge ratio (


), the tautomers may separate chromatographically, leading to split peaks or "saddle" peak shapes if the interconversion rate matches the chromatographic timescale.
Strategy:  Acidic mobile phases are employed to stabilize the keto form and protonate the pyridine ring for maximum sensitivity.

Experimental Protocol

Sample Preparation

To minimize tautomeric interconversion artifacts during injection:

  • Stock Solution: Dissolve 1 mg of DOPP in Acetonitrile (MeCN) to obtain 1 mg/mL.

  • Working Standard: Dilute to 10 µg/mL in 0.1% Formic Acid in Water/MeCN (50:50) .

    • Note: The acidic diluent "locks" the protonation state and favors a consistent tautomeric profile.

  • Vial: Amber glass to prevent potential photodegradation of the pyridine ring.

LC-MS/MS Conditions

System: UHPLC coupled to Q-TOF or Triple Quadrupole MS.

ParameterSettingRationale
Column C18 Reverse Phase (e.g., Waters CORTECS T3, 2.1 x 100 mm, 1.6 µm)High retentivity for polar bases; T3 bonding resists dewetting.
Mobile Phase A Water + 0.1% Formic AcidpH ~2.7 ensures protonation of Pyridine (pKa ~5.2).
Mobile Phase B Acetonitrile + 0.1% Formic AcidPromotes ionization and desolvation.
Flow Rate 0.4 mL/minOptimal for ESI efficiency.
Gradient 5% B (0-1 min)

95% B (8 min)

Hold (10 min)
Generic scouting gradient; DOPP elutes ~5.5 min.
Column Temp 40°CReduces viscosity and sharpens peaks.
Injection Vol 2 µLAvoids column overload.
Mass Spectrometry Parameters (ESI+)
  • Ionization Mode: Positive Electrospray (+ESI)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile tert-butyl group).

  • Source Temp: 120°C

  • Desolvation Temp: 350°C

  • Scan Range:

    
     50 – 500
    

Mass Spectral Analysis & Fragmentation Mechanisms

Full Scan Spectrum
  • Observed Ion:

    
     at 
    
    
    
    203.11
  • Adducts:

    
     (
    
    
    
    225.10) may be observed if glassware is not LC-MS grade.
  • Dimer:

    
     (
    
    
    
    405.23) is common at high concentrations due to the "stacking" potential of the pyridine rings.
MS/MS Fragmentation Pathways (CID)

Structural confirmation relies on three distinct cleavage pathways driven by the functional groups.

Pathway A: The "tert-Butyl" Signature (Loss of Isobutylene)

The tert-butyl ketone moiety is prone to a McLafferty-type rearrangement or direct neutral loss.

  • Mechanism: Protonation on the carbonyl oxygen facilitates the loss of neutral isobutylene (

    
    , 56 Da).
    
  • Transition:

    
     203 
    
    
    
    
    
    147.
  • Significance: Diagnostic for the presence of the

    
    -butyl group.
    
Pathway B: The "Nitrile-Pyridine" Core (Formation of Pyridyl-Acetonitrile)
  • Mechanism: Alpha-cleavage between the carbonyl carbon and the

    
    -carbon. This generates the stable acylium ion (
    
    
    
    ,
    
    
    85) or, more commonly in ESI, the charge remains on the pyridine-containing fragment.
  • Fragment: Pyridin-3-yl-acetonitrile cation.

  • Transition:

    
     203 
    
    
    
    
    
    118 (Loss of Pivaloyl radical/neutral).
    • Note: Direct cleavage to

      
       118 often requires higher collision energy (CE > 30 eV).
      
Pathway C: Deep Fragmentation (Loss of HCN)
  • Mechanism: The pyridine ring or the nitrile group can eliminate Hydrogen Cyanide (HCN, 27 Da).

  • Transition: From fragment

    
     118 
    
    
    
    
    
    91 (Pyridyl methyl cation).
Diagnostic Ion Table
m/z (Exp)Ion TypeFormulaProposed Structure/Loss
203.11


Protonated Molecule
147.05


Loss of Isobutylene (t-Bu rearrangement)
119.06


Loss of CO from m/z 147
85.06


Pivaloyl Acylium Ion (Low mass cutoff)
57.07


tert-Butyl Cation

Visualizing the Fragmentation Logic

The following diagram illustrates the collision-induced dissociation (CID) pathways for DOPP.

DOPP_Fragmentation cluster_tautomer Tautomeric Equilibrium Precursor Precursor [M+H]+ m/z 203.11 (Protonated on Pyridine N) Frag_147 Fragment m/z 147.05 [M+H - Isobutylene]+ (Loss of C4H8) Precursor->Frag_147 Neutral Loss C4H8 (-56 Da) (McLafferty-like) Frag_85 Fragment m/z 85.06 [tBu-C=O]+ (Acylium Ion) Precursor->Frag_85 Alpha Cleavage (Charge on Carbonyl) Frag_119 Fragment m/z 119.06 [Py-CH-CN]+ (Loss of CO from 147) Frag_147->Frag_119 Neutral Loss CO (-28 Da) Frag_57 Fragment m/z 57.07 [C4H9]+ (t-Butyl Cation) Frag_85->Frag_57 Loss of CO (-28 Da) Keto Keto Form (Major in Acid) Enol Enol Form (Stabilized by Conjugation) Keto->Enol H-Shift

Caption: CID Fragmentation Pathway of this compound showing primary neutral losses of isobutylene and CO.

Troubleshooting & Optimization

Peak Splitting (Tautomerism)
  • Symptom: The extracted ion chromatogram (XIC) for

    
     203 shows a split peak or a broad "saddle."
    
  • Cause: The rate of keto-enol interconversion is occurring on the same timescale as the chromatographic separation.

  • Solution:

    • Lower Temperature: Reduce column temperature to 10°C to slow the kinetics, potentially separating the two forms (though they will re-equilibrate post-column).

    • Increase Acid: Ensure mobile phase is at least 0.1% Formic Acid. The protonated pyridine exerts an inductive effect that destabilizes the enol form, pushing the equilibrium toward the keto form.

Low Sensitivity
  • Cause: Ion suppression from the nitrile group (electron withdrawing) or poor protonation.

  • Solution: Ensure the mobile phase pH is < 3.0. The pyridine nitrogen (pKa ~5.2) must be fully protonated. Avoid Ammonium Acetate buffers (pH ~5-6) as they are too close to the pKa, leading to mixed ionization states.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4,4-Dimethyl-3-oxopentanenitrile (Analogous Fragmentation). NIST Standard Reference Database 1A. Link

  • Cisneros, H. S., et al. (2009). Spectrometric Study of the Nitrile-Ketenimine Tautomerism. ResearchGate.[2] Link

  • BenchChem. (2025).[3] The Strategic Role of 3-Oxopentanenitrile as a Versatile Precursor in Modern Organic Synthesis.[3]Link

  • Sielc Technologies. (2018). HPLC Separation of Pentanenitrile, 4,4-dimethyl-3-oxo-.[4]Link

  • Sigma-Aldrich. (2024). Product Specification: 4,4-Dimethyl-3-oxopentanenitrile.[5][1][4][6][7][8][9]Link

Sources

The Strategic Utility of 4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Drug Discovery and Complex Molecule Synthesis

In the landscape of contemporary organic synthesis, the quest for versatile and efficient building blocks is paramount. Among these, β-ketonitriles have emerged as exceptionally valuable intermediates due to their dual functionality, which allows for a diverse range of chemical transformations.[1][2] The presence of both a ketone and a nitrile group within the same molecule provides two reactive centers for constructing complex molecular architectures, particularly heterocyclic scaffolds that are prevalent in pharmaceuticals and biologically active compounds.[1] This application note delves into the synthesis and strategic applications of a specific, highly functionalized β-ketonitrile: 4,4-dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile .

The incorporation of a pyridin-3-yl moiety at the α-position of the β-ketonitrile framework introduces a key structural element frequently found in medicinally active compounds. The pyridine ring can engage in hydrogen bonding, metal coordination, and various aromatic substitution reactions, significantly influencing the pharmacological profile of the final molecule.[3] The tert-butyl group, on the other hand, provides steric bulk, which can enhance metabolic stability and modulate binding selectivity. This unique combination of functionalities makes this compound a highly attractive building block for researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the synthetic pathways to access this valuable intermediate and explores its utility in the construction of diverse heterocyclic systems, supported by detailed experimental protocols and mechanistic insights.

Synthesis of the Building Block: A Convergent Approach

The synthesis of this compound can be approached through a convergent strategy that combines the core pivaloyl and pyridin-3-ylacetonitrile fragments. A highly effective method is the base-mediated acylation of pyridin-3-ylacetonitrile with pivaloyl chloride. This reaction, a variation of the Claisen condensation, leverages the acidity of the α-proton of the nitrile, which can be deprotonated by a suitable base to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl of the acyl chloride.

Proposed Synthetic Workflow

The logical flow for the synthesis of the title compound is depicted in the following diagram:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 Pyridin-3-ylacetonitrile reaction Base-mediated Acylation start1->reaction start2 Pivaloyl Chloride start2->reaction base Strong Base (e.g., NaH, LDA) base->reaction Deprotonation solvent Anhydrous Solvent (e.g., THF, Toluene) solvent->reaction Medium product This compound reaction->product Acylation & Work-up

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the acylation of nitriles.[2]

Materials:

  • Pyridin-3-ylacetonitrile

  • Pivaloyl chloride

  • Sodium hydride (60% dispersion in mineral oil) or Lithium diisopropylamide (LDA) solution

  • Anhydrous tetrahydrofuran (THF) or Toluene

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer is charged with sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil) and anhydrous THF. The suspension is cooled to 0 °C in an ice bath.

  • Formation of the Nitrile Anion: A solution of pyridin-3-ylacetonitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is stirred at this temperature for 30 minutes, during which hydrogen gas evolution should be observed.

  • Acylation: A solution of pivaloyl chloride (1.05 equivalents) in anhydrous THF is added dropwise to the reaction mixture at 0 °C. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting nitrile.

  • Quenching and Work-up: Upon completion, the reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C until the pH is acidic. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

Applications in Heterocyclic Synthesis

The strategic placement of the ketone, nitrile, and pyridine functionalities in this compound makes it a versatile precursor for a variety of heterocyclic systems. The following sections outline its potential applications in the synthesis of pyridones and pyrazoles, which are important scaffolds in medicinal chemistry.

Synthesis of Substituted 2-Pyridones via Guareschi-Thorpe Condensation

The Guareschi-Thorpe condensation is a classic method for the synthesis of 2-pyridone derivatives.[4] In this reaction, a β-ketonitrile can condense with a 1,3-dicarbonyl compound or a cyanoacetic ester in the presence of a base and a source of ammonia. The title compound can serve as the β-ketonitrile component, leading to highly substituted pyridones.

G cluster_start Reactants cluster_reaction Reaction cluster_product Product start1 This compound reaction Guareschi-Thorpe Condensation start1->reaction start2 1,3-Dicarbonyl Compound (e.g., Acetylacetone) start2->reaction start3 Ammonia Source (e.g., Ammonium Acetate) start3->reaction product Substituted 2-Pyridone reaction->product

Caption: Synthesis of 2-pyridones using the title compound.

Protocol: Synthesis of a Substituted 2-Pyridone

  • A mixture of this compound (1.0 equivalent), a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 equivalents), and ammonium acetate (3.0 equivalents) in ethanol is heated to reflux.

  • The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The solid is washed with cold ethanol and dried under vacuum to yield the desired 2-pyridone.

Synthesis of Substituted Pyrazoles

The reaction of β-ketonitriles with hydrazine derivatives is a well-established route to substituted pyrazoles. The ketone and nitrile functionalities of this compound can readily undergo condensation with hydrazine to form the pyrazole ring.

Protocol: Synthesis of a Substituted Pyrazole

  • To a solution of this compound (1.0 equivalent) in ethanol, hydrazine hydrate (1.2 equivalents) is added.

  • The reaction mixture is stirred at room temperature or gently heated to reflux, with progress monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography to afford the target pyrazole.

Quantitative Data Summary

The following table summarizes the key reactants and expected product classes for the synthetic applications of this compound.

ApplicationKey ReactantsProduct Class
Synthesis of the Building BlockPyridin-3-ylacetonitrile, Pivaloyl Chloride, Strong Baseβ-Ketonitrile
Guareschi-Thorpe Condensation1,3-Dicarbonyl Compound, Ammonium AcetateSubstituted 2-Pyridone
Pyrazole SynthesisHydrazine HydrateSubstituted Pyrazole

Conclusion and Future Outlook

This compound represents a highly valuable and versatile building block in organic synthesis. Its efficient synthesis via the acylation of pyridin-3-ylacetonitrile provides access to a scaffold rich in functionality. The presence of the ketone, nitrile, and pyridin-3-yl groups allows for the strategic construction of a wide array of complex heterocyclic molecules, particularly those with potential applications in drug discovery and medicinal chemistry.

The protocols outlined in this application note provide a solid foundation for researchers to explore the synthetic utility of this compound. Future work in this area could involve expanding the scope of its reactions to include other cyclization partners, such as amidines for pyrimidine synthesis, or exploring its use in multicomponent reactions to rapidly build molecular complexity. The continued investigation of this and similar building blocks will undoubtedly contribute to the advancement of organic synthesis and the development of novel therapeutic agents.

References

  • Fleming, F. F., & Yao, L. (2010). Nitrile-containing pharmaceuticals: a successful scaffold. Journal of medicinal chemistry, 53(22), 7902–7917.
  • Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726-1761.
  • Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme, I.: Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Annalen der Chemie, 504(1), 94-130.
  • Guareschi, I. (1896). Sintesi di composti piridinici da cianacetammide ed etere acetacetico in presenza di ammoniaca. Memorie della Reale Accademia delle Scienze di Torino. Serie II, 46, 7, 11, 25.
  • Kiyokawa, K., & Minakata, S. (2016). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 6(94), 91567-91584.
  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & medicinal chemistry letters, 38, 127849.
  • Pan, X., Dong, J., Gao, H., Wang, F., Zhang, Y., Wang, S., & Zhang, J. (2014). Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors. Chemical biology & drug design, 83(5), 592–599.
  • Boyle, J. B., et al. (2022).
  • Zeng, G., Liu, J., Shao, Y., Zhang, F., Chen, Z., Lv, N., Chen, J., & Li, R. (2021). Selective Synthesis of β-Ketonitriles via Catalytic Carbopalladation of Dinitriles. The Journal of organic chemistry, 86(1), 861–867.
  • Demidov, M. R., Osyanin, V. A., Osipov, D. V., & Klimochkin, Y. N. (2021). Three-Component Condensation of Pyridinium Ylides, β-Ketonitriles, and Aldehydes with Divergent Regioselectivity: Synthesis of 4,5-Dihydrofuran-3- and 2H-Pyran-5-carbonitriles. The Journal of organic chemistry, 86(10), 7460–7476.
  • Tamaddon, F., & Maddah-Roodana, S. (2020).
  • Dallmann, A., et al. (2018). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. Federation of American Societies for Experimental Biology.
  • Google Patents. (2003). Convergent synthesis of alpha-aryl-beta-ketonitriles. US20030208068A1.
  • Tamargo, R. J., et al. (2020). An environment‐friendly synthetic protocol was developed to access polyfunctionalized bipyridines from readily available amines, chromone‐3‐carboxaldehydes, and pyridinylacetonitriles under catalyst‐ and additive‐free conditions using the bio‐renewable neoteric solvent dihydrolevoglucosenone (Cyrene™). Chemistry–A European Journal, 26(42), 9276-9280.
  • Chen, J., et al. (2024).

Sources

Application Note: Purity Assay of 4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details the protocol for assaying 4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile (referred to herein as DOPP ). This molecule presents a unique analytical challenge due to its "amphoteric-like" behavior: it possesses a basic pyridine nitrogen (pKa ~5.2) and a highly acidic


-proton (pKa ~8-9) flanked by nitrile and ketone electron-withdrawing groups.

This duality leads to rapid keto-enol tautomerism , which often manifests as split or broad peaks in standard chromatography. This guide provides a robust, buffered HPLC method to collapse these tautomers into a single quantifiable peak and validates the absolute mass balance using quantitative NMR (qNMR).

Physicochemical Characterization & Strategy

The Tautomerism Challenge

DOPP exists in a dynamic equilibrium between the Keto form and the Enol form. In unbuffered solvents, the interconversion rate is often comparable to the chromatographic timescale, leading to "saddle" peaks or poor integration accuracy.

  • Keto Form: Neutral, less polar (predominant in acidic pH).

  • Enol/Enolate Form: Stabilized by conjugation with the pyridine ring; predominant in basic conditions.

Strategic Solution: We utilize a low pH (2.5) mobile phase . This serves two functions:

  • Protonation: It protonates the pyridine ring (

    
    ), increasing polarity and retention reproducibility.
    
  • Equilibrium Shift: It suppresses the ionization of the

    
    -proton, forcing the equilibrium almost entirely toward the keto form (or a single stable protonated species), resulting in sharp, symmetrical peaks.
    
Analytical Workflow Diagram

AnalyticalWorkflow cluster_HPLC Method A: Purity Profiling (HPLC-UV) cluster_qNMR Method B: Absolute Assay (qNMR) Sample Raw Sample (DOPP) Solubility Solubility Check (DMSO/MeOH) Sample->Solubility HPLC_Prep Acidic Diluent (pH 2.5) Solubility->HPLC_Prep NMR_Prep Dissolution (DMSO-d6 + Maleic Acid) Solubility->NMR_Prep HPLC_Run Rev-Phase HPLC (C18, Phosphate Buffer) HPLC_Prep->HPLC_Run Data_HPLC Impurity Profile (% Area) HPLC_Run->Data_HPLC Decision Final CoA Generation Data_HPLC->Decision NMR_Run 1H-NMR Acquisition (d1=60s, ns=16) NMR_Prep->NMR_Run Data_NMR Absolute Assay (% w/w) NMR_Run->Data_NMR Data_NMR->Decision

Figure 1: Orthogonal workflow combining HPLC for impurity identification and qNMR for mass balance.

Method A: HPLC-UV Purity Profiling

Primary method for determining chromatographic purity and identifying degradation products.

Reagents & Equipment
  • Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC (or equivalent).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent Base-Deactivated Silica (BDS).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).

Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 1.0 mL of 85% Phosphoric Acid in 1000 mL water. Adjust pH to 2.5 ± 0.1 with Triethylamine (TEA) or dilute NaOH if necessary (though pure dilute H3PO4 is usually sufficient and cleaner). Filter through 0.22 µm membrane.

    • Rationale: Phosphate buffer suppresses silanol activity and maintains the pyridine in its protonated state.

  • Organic (Mobile Phase B): 100% Acetonitrile.

Instrument Parameters
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 5.0 µL
Detection UV @ 260 nm (Pyridine

) and 220 nm (Amide/Nitrile)
Run Time 20 minutes
Gradient Table
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.0955
12.04060
15.0595
15.1955
20.0955
Sample Preparation
  • Diluent: Mix Mobile Phase A and ACN (50:50). Do not use pure ACN as diluent, as it may induce peak distortion.

  • Stock Solution: Prepare 1.0 mg/mL of DOPP in Diluent. Sonicate for 5 mins.

  • Working Solution: Dilute to 0.5 mg/mL.

System Suitability Criteria (SST)
  • Tailing Factor (T): NMT 1.5 (Critical for basic compounds).

  • Theoretical Plates (N): NLT 5000.

  • RSD (Area): NMT 0.5% for 5 replicate injections.

Method B: qNMR Absolute Assay

Secondary method for establishing absolute purity without a reference standard.

Principle

Quantitative NMR (qNMR) relies on the direct proportionality between peak integration and molar concentration. Since DOPP has a distinct tert-butyl group (9 protons), this signal provides high sensitivity.

Internal Standard Selection[2]
  • Standard: Maleic Acid (TraceCERT® or equivalent).

  • Why: Maleic acid provides a singlet at ~6.3 ppm (olefinic), which is distinct from the DOPP tert-butyl (~1.2 ppm) and the pyridine aromatics (7.0 - 9.0 ppm).

  • Solvent: DMSO-d6 .

  • Why: DMSO disrupts intermolecular hydrogen bonding, sharpening the signals of potential tautomers.

Protocol
  • Weighing: Accurately weigh ~10 mg of DOPP (

    
    ) and ~5 mg of Maleic Acid (
    
    
    
    ) into a vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds  (Critical: Must be 
      
      
      
      to ensure full relaxation).
    • Scans: 16 or 32.

    • Spectral Width: -2 to 14 ppm.

Calculation


Where:

  • 
     = Integration Area
    
  • 
     = Number of protons (DOPP t-Butyl = 9; Maleic Acid = 2)
    
  • 
     = Molecular Weight (DOPP = 216.28; Maleic Acid = 116.07)
    
  • 
     = Mass (mg)
    
  • 
     = Purity of Internal Standard
    

Impurity Profiling & Troubleshooting

Common Impurities

Based on the synthesis (condensation of 3-pyridylacetonitrile + pivalate), watch for:

  • 3-Pyridylacetonitrile (Starting Material): Elutes early (more polar).

  • Pivalic Acid: Elutes early/mid; check at 210 nm (weak UV).

  • Hydrolysis Product: The nitrile can hydrolyze to an amide under harsh conditions.

Tautomerism Visualization

The following diagram illustrates why pH control is non-negotiable for this assay.

Tautomerism cluster_conditions Effect of Mobile Phase pH High_pH Neutral/Basic pH (Mixture of Species) Keto Keto Form (Sharp Peak) High_pH->Keto Slow Equilibrium Enol Enol Form (Broad/Tailing) High_pH->Enol Slow Equilibrium Low_pH Acidic pH (< 3.0) (Single Species) Protonated Protonated Cation [PyH+] (Target Analyte) Low_pH->Protonated Fast Protonation Keto->Enol Tautomerism Keto->Protonated + H+ Enol->Protonated + H+

Figure 2: Acidic conditions drive the equilibrium to a single protonated cationic species, eliminating peak splitting.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH. Journal of Chromatography A.

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][3][4] Progress in Nuclear Magnetic Resonance Spectroscopy.[1][3]

  • Agilent Technologies. (2020). Strategies for the Analysis of Basic Compounds in Reverse Phase HPLC. Application Note 5990-xxxx.

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation of Reference Standards for Quantitative Analysis. Journal of Natural Products.

Sources

Troubleshooting & Optimization

Improving the yield of 4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile

Ticket ID: #SYN-PYR-044 Status: Open Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the synthesis of This compound via the Claisen-type condensation of 3-pyridylacetonitrile with a pivaloyl donor (typically Ethyl Pivalate or Pivaloyl Chloride).

This reaction is thermodynamically controlled and sensitive to steric hindrance (pivaloyl group) and proton transfer equilibria. Users typically encounter issues with incomplete conversion, oiling out during workup, or decomposition.

Module 1: Reagent Quality & Stoichiometry (The Foundation)

User Question: “I am using 1.1 equivalents of Sodium Hydride (NaH) and getting only 40% yield. The starting material remains unreacted. Why?”

Technical Diagnosis: The reaction product (


-ketonitrile) is more acidic (

) than the starting nitrile (

). As the product forms, it immediately consumes the base to form a stable enolate. If you use only 1.1 equivalents, the reaction stalls at ~50% conversion because the base is depleted by the product itself.

Resolution Protocol:

  • Base Stoichiometry: Increase base to 2.0 - 2.5 equivalents .

    • Reasoning: 1.0 eq generates the nucleophile; 1.0 eq deprotonates the product to drive the equilibrium to the right (Le Chatelier’s principle).

  • Base Selection:

    • Standard:NaH (60% in oil) . Requires strict anhydrous THF or DMF.

    • Recommended for Pivalates:Potassium tert-butoxide (KOtBu) in THF or Toluene.

    • Why KOtBu? The pivaloyl group is sterically hindered (tert-butyl). The potassium cation is larger/softer than sodium, often loosening the ion pair and increasing the reactivity of the nitrile anion.

  • Pivalate Excess: Use 1.2 - 1.5 equivalents of Ethyl Pivalate.

Data Table: Base Performance Comparison

BaseSolventTemp (°C)Typical YieldNotes
NaH THFReflux55-65%High moisture sensitivity; H2 gas evolution.
NaOEt EthanolReflux40-50%Not Recommended. Pivalate sterics make ethoxide exchange competitive.
KOtBu Toluene80-10075-85% Best for hindered esters; homogeneous reaction.

Module 2: Reaction Control & Thermodynamics (The Process)

User Question: “The reaction turns dark brown/black, and I see many spots on TLC. Is the pyridine ring decomposing?”

Technical Diagnosis: The pyridine ring is electron-deficient and susceptible to nucleophilic attack (e.g., by the base) at high temperatures, leading to polymerization (tar). Alternatively, "O-acylation" (kinetic product) might be occurring instead of "C-acylation" (thermodynamic product).

Resolution Protocol:

  • Temperature Ramping: Do not add reagents at reflux.

    • Step 1: Deprotonate 3-pyridylacetonitrile at 0°C to 10°C .

    • Step 2: Add Ethyl Pivalate slowly at 0°C .

    • Step 3: Warm to Room Temp (RT) for 1 hour, then heat to reflux/80°C.

  • Solvent Choice: Switch to Toluene .

    • Mechanism:[1][2][3][4] Toluene allows for higher temperatures than THF, which helps overcome the steric barrier of the pivaloyl group without requiring the super-basicity that degrades the pyridine ring.

Module 3: Workup & Isolation (The Harvest)

User Question: “My reaction looked good on HPLC, but after adding water and extracting, I lost the product. The organic layer is empty.”

Technical Diagnosis: This is the most common failure point. In the reaction mixture, the product exists as a salt (enolate) which is water-soluble. If you extract with organic solvent while the pH is basic (


), the product stays in the water.

Resolution Protocol:

  • Quench: Pour reaction mixture into ice water. The product is now in the Aqueous Phase .

  • Wash: Extract the aqueous phase with MTBE or Ethyl Acetate once to remove unreacted organic impurities (starting materials). Discard this organic layer.

  • Acidification (Critical):

    • Slowly add 10% HCl or Acetic Acid to the aqueous phase.

    • Target pH: 4.0 - 5.0 .

    • Observation: The product should precipitate as a solid or oil out as the enol form.

  • Extraction: Now extract the acidified aqueous phase with Ethyl Acetate or DCM. The product will now migrate to the organic layer.

Visualizing the Workflow

The following diagram illustrates the critical decision points and the chemical mechanism, highlighting the competition between C-acylation (desired) and O-acylation.

G Start Start: 3-Pyridylacetonitrile BaseStep Add Base (KOtBu or NaH) (2.0 - 2.5 eq) Start->BaseStep Anion Intermediate: Nitrile Anion BaseStep->Anion Deprotonation AddPivalate Add Ethyl Pivalate (Steric Hindrance Warning) Anion->AddPivalate Kinetic Kinetic Path: O-Acylation (Low Temp / Wrong Solvent) AddPivalate->Kinetic Fast/Reversible Thermodynamic Thermodynamic Path: C-Acylation (High Temp / Equilibrium) AddPivalate->Thermodynamic Slow/Irreversible Kinetic->Thermodynamic Rearrangement (Heat) Enolate Stable Enolate Salt (Water Soluble) Thermodynamic->Enolate Consumes 2nd eq Base WorkupBranch Quench with Water Enolate->WorkupBranch Mistake Extract at pH > 10 WorkupBranch->Mistake Direct Extraction Correct Acidify to pH 4-5 WorkupBranch->Correct Proper Protocol Loss Product Lost in Aqueous Waste Mistake->Loss Product Precipitate/Extract Product (Enol Form) Correct->Product

Caption: Workflow logic distinguishing between kinetic traps (O-acylation) and the critical pH-dependent isolation step.

Frequently Asked Questions (FAQs)

Q1: Can I use Pivaloyl Chloride instead of Ethyl Pivalate? A: Yes, but with caution. Pivaloyl chloride is much more reactive.

  • Pros: Faster reaction, lower temperature required.

  • Cons: Generates HCl, which consumes 1 eq of base immediately. You must use 3.0 equivalents of base .

  • Risk:[5] High risk of O-acylation (formation of enol ester). If using acid chloride, keep the temperature at 0°C initially, then warm up to drive the rearrangement to the C-acylated product.

Q2: The product is an oil that won't crystallize. How do I purify it? A: These


-ketonitriles often exist as a keto-enol mixture that resists crystallization.
  • Fix: Dissolve the oil in a minimum amount of hot Isopropyl Alcohol (IPA) or Toluene/Heptane (1:1). Cool slowly to 0°C with stirring.

  • Seed: If available, add a seed crystal.

  • Alternative: If it remains an oil, it is likely pure enough for the next step. Verify via H-NMR (look for the characteristic enol -OH proton >12 ppm).

Q3: Why is the Pyridine ring causing issues compared to a Phenyl ring? A: The pyridine nitrogen can coordinate with lithium or sodium ions, potentially altering the aggregation state of the enolate. Using Potassium (KOtBu) minimizes this coordination due to the larger cation radius (K+ > Na+ > Li+). Additionally, pyridine is basic; ensure your acidic workup doesn't accidentally form the pyridinium hydrochloride salt (which is water-soluble) by dropping the pH below 3. Keep pH at 4-5.

References

  • Ji, Y., et al. (2006).

    
    -Ketonitriles." Organic Letters, 8(6), 1161-1163.[6] 
    
  • BenchChem. (2025).[7][8] "Troubleshooting side reactions in Claisen-Schmidt condensation." Technical Support Guide.

  • Kiyokawa, K., et al. (2019). "A green, economical synthesis of

    
    -ketonitriles." Beilstein Journal of Organic Chemistry, 15, 2906–2913. 
    
  • US Patent 20070142661A1. (2007). "Process for preparing beta-keto nitriles and salts thereof."[9] Google Patents.

Sources

Technical Support Center: Optimization of 4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Optimization & Troubleshooting for


-Keto Nitrile Synthesis
Target Molecule:  4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile
CAS Registry Number:  (Analogous structures: 6443-85-2 for precursor)
Date:  February 15, 2026[1][2]

Executive Summary & Reaction Logic

This guide addresses the synthesis of This compound , a critical intermediate often used in the development of kinase inhibitors and PDE phosphodiesterase modulators.[1][2]

The synthesis relies on a Claisen-type condensation (specifically an


-acylation) between 3-pyridylacetonitrile  and a pivaloyl source (typically ethyl pivalate  or pivaloyl chloride ).[1][2]
The Core Challenge

The reaction faces two primary antagonistic forces:[1][2]

  • Steric Hindrance: The tert-butyl group of the pivaloyl moiety creates significant steric bulk, slowing the nucleophilic attack.[1][2]

  • Electronic Deactivation: The pyridine ring is electron-withdrawing, making the

    
    -protons acidic (pKa ~13.5), but the pyridine nitrogen can interfere with Lewis acids or quench protons if the pH is not strictly managed during workup.[1][2]
    

Optimized Synthetic Protocol (The "Gold Standard")

We recommend the Sodium Hydride (NaH) / Toluene method over the traditional Sodium Ethoxide / Ethanol route.[1][2] The NaH route is irreversible (driven by


 gas evolution), which is crucial for forcing the condensation of the bulky pivaloyl group.[2]
Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
3-Pyridylacetonitrile Nucleophile1.0 eqMust be dry (<0.1%

).[1][2]
Ethyl Pivalate Electrophile1.2 - 1.5 eqExcess drives kinetics.[1][2]
Sodium Hydride (60%) Base2.0 - 2.2 eqCritical: Product forms a stable enolate, consuming 1 eq.[1][2]
Toluene (Anhydrous) Solvent10-15 VolHigh boiling point allows thermal acceleration.[1][2]
Methanol/Ethanol Catalyst0.1 eqOptional: Initiates NaH reaction.[1][2]
Step-by-Step Workflow
  • Base Preparation: Suspend NaH (washed with hexanes if oil-free desired) in anhydrous Toluene under

    
     or Ar atmosphere.
    
  • Nucleophile Formation: Add 3-pyridylacetonitrile dropwise at 0–5°C. Stir for 30 min at RT. Observation:

    
     evolution.
    
  • Acylation: Add Ethyl Pivalate dropwise.

  • Forcing Conditions: Heat to 80–90°C for 4–6 hours. The bulky t-butyl group requires thermal energy to overcome the activation barrier.[1][2]

  • Quench: Cool to 0°C. Quench carefully with water.

  • Phase Separation:

    • Organic Layer:[1][2] Contains unreacted ester/nitrile.[1][2] Discard (or recycle).

    • Aqueous Layer:[1][2] Contains the target product as the Sodium Enolate Salt (pH > 12).[1][2]

  • Precipitation (Critical): Acidify the aqueous layer with HCl or Acetic Acid to pH 5.0–6.0 .[1][2] The product will precipitate as a solid.[1][2]

Visualizing the Process

The following diagram illustrates the reaction mechanism and the critical decision points during the workup.

ReactionWorkflow Start Start: 3-Pyridylacetonitrile + NaH (2.2 eq) Intermediate Anion Formation (H2 Gas Release) Start->Intermediate Deprotonation Addition Add Ethyl Pivalate (Steric Bulk Challenge) Intermediate->Addition Heating Reflux (80-90°C) 4-6 Hours Addition->Heating Kinetic Drive Quench Quench with H2O Separation Heating->Quench OrgLayer Organic Layer (Impurities) Quench->OrgLayer Discard AqLayer Aqueous Layer (Target as Enolate Salt) Quench->AqLayer Keep Acidification Acidify to pH 5.0-6.0 AqLayer->Acidification Protonation Final Precipitate Product (Keto-Enol Tautomer) Acidification->Final Isolation

Caption: Workflow for the NaH-mediated acylation, highlighting the critical phase separation and pH adjustment steps.

Troubleshooting & FAQs

Module A: Yield & Conversion Issues

Q: My conversion is stuck at 50%. Adding more ester doesn't help.[2] Why? A: This is likely a Base Consumption issue.[1][2]

  • The Mechanism: The product (

    
    -keto nitrile) is more acidic than the starting material.[1][2] As soon as the product forms, it protonates the starting anion, quenching the reaction.[2]
    
  • The Fix: You must use at least 2.0 equivalents of base.[1][2] The first equivalent forms the nucleophile; the second equivalent stabilizes the product as the enolate.[2] If you used 1.0–1.5 eq, the reaction will mathematically stall at 50% conversion.[2]

Q: The reaction mixture turned into a solid gel and stirring stopped. A: This is common with sodium enolates in non-polar solvents.[1][2]

  • The Fix: Add more Toluene or a co-solvent like THF (Tetrahydrofuran).[1][2] THF coordinates sodium, breaking up aggregates.[1][2] However, maintain Toluene as the primary solvent if you need temperatures >70°C.[2]

Module B: Impurity Profile

Q: I see a major impurity at +28 mass units or a dimer. A: This is Self-Condensation .[1][2]

  • Cause: If the concentration of 3-pyridylacetonitrile is high relative to the ester, the nitrile anion will attack another nitrile molecule (Thorpe-Ziegler reaction).[1][2]

  • The Fix: Inverse addition. Add the nitrile anion solution slowly into a solution of the Ethyl Pivalate and base. This keeps the electrophile concentration high relative to the nucleophile.[2]

Q: My product contains ~10% starting material after workup. A: This is an Isolation Artifact .[1][2]

  • Cause: The starting material (3-pyridylacetonitrile) is a neutral organic.[1][2] If you did not wash the aqueous layer before acidification, it remains.[1][2]

  • The Fix: After quenching with water (Step 5), wash the basic aqueous layer (pH >12) with Ethyl Acetate or Toluene.[1][2] The starting material will move to the organic layer.[2] The product (as a salt) stays in the water.[2] Then acidify the water layer.[1][2][3][4]

Module C: Isolation & pH Control

Q: Upon acidification, the product oiled out instead of precipitating. A: This happens if the acidification is too rapid or the temperature is too high.[1][2]

  • The Fix:

    • Cool the aqueous solution to <10°C.

    • Acidify slowly with 1N HCl.

    • Seed the mixture with a crystal of pure product if available.

    • pH Trap: Do not drop below pH 4.0. The pyridine ring will protonate (Py-H+), making the molecule water-soluble again (as the hydrochloride salt).[1][2] The target is the neutral species (pH ~5-6).[2]

Logic Flow for Troubleshooting

Use this decision tree to diagnose low yields or purity issues.

Troubleshooting Start Issue Detected Yield Low Yield (<60%)? Start->Yield Purity Low Purity? Start->Purity BaseCheck Base > 2.0 eq? Yield->BaseCheck Yes Wash Aq. Wash Performed? Purity->Wash SM Present pH Final pH < 4.0? Purity->pH Product Lost in Aq Moisture Solvents Dry? BaseCheck->Moisture Yes Action1 Increase Base to 2.2 eq BaseCheck->Action1 No Temp Temp > 80°C? Moisture->Temp Yes Action2 Redry Solvents / Use NaH Moisture->Action2 No Action3 Increase Temp / Time Temp->Action3 No Action4 Wash Basic Aq Layer with EtOAc Wash->Action4 No Action5 Adjust to pH 5.0-6.0 (Isoelectric Point) pH->Action5 Yes

Caption: Diagnostic tree for resolving yield and purity issues in


-keto nitrile synthesis.

References

  • Organic Syntheses, Coll.[1][2] Vol. 4, p. 174 (1963). Acylation of Nitriles: General Procedures using Sodium Ethoxide.[1][2] (Foundational procedure for

    
    -keto nitrile synthesis). [2]
    
  • Ji, Y., et al. (2009). A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine via Claisen Condensation.[1][2] Journal of the Chemical Society of Pakistan.[1][2] (Demonstrates NaH usage for pyridine-based condensations).

  • BenchChem Technical Guide. Synthesis of 3-Oxopentanenitriles: Strategic Role as Versatile Precursors. (Overview of pivaloyl/nitrile condensation mechanics).

  • PubChem Compound Summary. 4,4-Dimethyl-3-oxopentanenitrile (Analogous Structure).[1][2] National Library of Medicine.[1][2] (Physical property data for the pivaloyl-nitrile core). [2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-pyridylacetonitrile and Sodium Hydride before handling.[1][2] Pyridylacetonitriles are toxic; handle in a fume hood.[1][2]

Sources

Technical Support Center: HPLC Separation of 4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic analysis of 4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile. This molecule presents a unique set of challenges due to its structural and chemical properties. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the HPLC separation of its isomers, grounded in established chromatographic principles.

The core analytical challenge stems from two key features of the molecule:

  • Chirality: The carbon atom at the second position of the pentanenitrile chain is a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images known as enantiomers.

  • Basic Nature: The presence of a pyridine ring (pKa ≈ 5.2-6.0) imparts basic properties to the molecule.[1][2]

Consequently, a successful separation method must not only resolve the enantiomers but also overcome the chromatographic issues commonly associated with basic analytes, such as poor peak shape.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound isomers so challenging?

A: The primary difficulty lies in the fact that the isomers are enantiomers. Enantiomers possess identical physical and chemical properties in an achiral environment, meaning they will not be separated on standard HPLC columns like a C18 column. To resolve them, a chiral environment must be created within the HPLC system.[3][4] A secondary challenge is the basic pyridine nitrogen, which can interact strongly with acidic residual silanol groups on the surface of silica-based column packing materials, often leading to significant peak tailing.[1][5][6]

Q2: What is the most critical component for separating these isomers?

A: A Chiral Stationary Phase (CSP) is absolutely essential. A CSP is an HPLC column packing material that is itself chiral. It allows for the transient formation of diastereomeric complexes between the stationary phase and the individual enantiomers, leading to different retention times and, thus, separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and represent an excellent starting point for method development.[4][7]

Q3: How does mobile phase pH affect the separation?

A: Mobile phase pH is a critical parameter that dictates the ionization state of the pyridine ring and, therefore, the molecule's retention and peak shape in reversed-phase HPLC.[8][9]

  • At low pH (e.g., pH < 4): The pyridine nitrogen is protonated (positively charged). The molecule becomes more polar and will be less retained on a non-polar C18 column, resulting in shorter retention times.[9][10]

  • At high pH (e.g., pH > 7): The pyridine nitrogen is in its neutral, non-ionized form. The molecule is less polar and will be more strongly retained.[8][9]

Controlling the pH is crucial for achieving reproducible retention times and can significantly improve peak symmetry by suppressing unwanted silanol interactions.[11][12] For robust methods, it is advisable to use a mobile phase pH that is at least one to two units away from the analyte's pKa.[12]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during method development and analysis.

Issue 1: All isomers elute as a single, tailing peak on my C18 column.
  • Question: I am using a standard C18 column and see one broad, asymmetrical peak. What is happening?

  • Answer: This observation is expected and points to two distinct phenomena:

    • Co-elution of Enantiomers: Your C18 column is an achiral stationary phase. It cannot differentiate between the enantiomers, so they elute at the exact same time.

    • Peak Tailing: The tailing is a classic sign of secondary interactions between the basic pyridine nitrogen of your analyte and acidic silanol groups (Si-OH) on the silica backbone of the column.[5][13] This interaction is a different retention mechanism from the intended reversed-phase partitioning, causing some molecules to be held longer and resulting in a tailed peak.

  • Solutions:

    • Primary Action: You must switch to a Chiral Stationary Phase (CSP) to resolve the enantiomers.

    • To Address Tailing: Even on a chiral column (most of which are silica-based), you may need to manage silanol interactions. This can be done by:

      • Adjusting Mobile Phase pH: In reversed-phase mode, using an acidic mobile phase (e.g., pH 2.5-4.0 with a buffer like phosphate or an additive like formic acid) can protonate the silanol groups, reducing their interaction with the analyte.

      • Using Modern Columns: Employ columns with advanced end-capping technology that effectively shields the residual silanols.[1]

      • Using Mobile Phase Additives (Normal-Phase): In normal-phase chromatography, adding a small amount of a basic competitor like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%) to the mobile phase can neutralize the active silanol sites.

Issue 2: I am using a chiral column but see no separation.
  • Question: I've switched to a polysaccharide-based chiral column, but my isomers still elute as a single peak. What should I do next?

  • Answer: Achieving chiral separation is often an empirical process, and the first choice of CSP and mobile phase may not be optimal. The lack of separation indicates that the specific combination of stationary phase and mobile phase does not create a sufficient difference in interaction energy between the two enantiomers.

  • Solutions (A Systematic Approach):

    • Change the Elution Mode: Chiral recognition mechanisms are highly dependent on the solvent system. If you started in reversed-phase mode (e.g., Acetonitrile/Water), switch to normal-phase (e.g., Hexane/Ethanol) or a polar organic mode (e.g., Acetonitrile/Methanol). The interactions (hydrogen bonding, dipole-dipole, etc.) that govern separation are drastically different in these environments.[4][14]

    • Screen Different Mobile Phase Modifiers: Small changes can have a large impact. In normal-phase, vary the alcohol (e.g., ethanol vs. isopropanol). In reversed-phase, try a different organic solvent (e.g., acetonitrile vs. methanol) or change the acidic/basic additive.

    • Try a Different Class of CSP: If extensive mobile phase screening on one column fails, the stationary phase itself may not be suitable. Switch to a CSP with a different chiral selector (e.g., from a cellulose-based to an amylose-based column, or to a Pirkle-type or macrocyclic glycopeptide column).

Issue 3: My retention times are drifting between injections.
  • Question: The retention time for my peaks is not consistent from run to run. How can I stabilize my method?

  • Answer: Drifting retention times are most commonly caused by a lack of equilibration or insufficient control over the mobile phase composition, especially pH.[15]

  • Solutions:

    • Ensure Proper Column Equilibration: The column must be fully equilibrated with the mobile phase before the first injection and between any gradient runs. A stable baseline is a good indicator of equilibration. A common rule of thumb is to flush the column with at least 10-20 column volumes of the mobile phase.

    • Use a Buffered Mobile Phase: If operating in reversed-phase mode at a specific pH, always use a buffer (e.g., phosphate, acetate, formate) at an appropriate concentration (typically 10-25 mM). Water and organic solvent mixtures are not effective at resisting pH changes. Ensure your chosen buffer is soluble in the mobile phase mixture.

    • Thermostat the Column: HPLC column ovens provide stable temperatures, which is critical as viscosity and separation kinetics are temperature-dependent. Fluctuations in ambient temperature can cause retention shifts.[16]

Section 3: Recommended Experimental Protocols & Data
Workflow for Initial Method Development

The following diagram outlines a logical workflow for developing a separation method for the this compound enantiomers.

G cluster_chiral Chiral Method Development start Start: Analyte Sample achiral_check 1. Achiral Purity Check (Standard C18 Column) start->achiral_check single_peak Single Peak Observed? achiral_check->single_peak chiral_screen 2. Chiral Column Screening (e.g., Polysaccharide CSP) single_peak->chiral_screen Yes (Proceed to Chiral) mode_select Select Elution Mode np_mode Normal Phase (Hexane/Alcohol) mode_select->np_mode Hydrophobic Analyte rp_mode Reversed Phase (ACN/Buffered Water) mode_select->rp_mode Hydrophilic Analyte eval_sep_np Separation Observed? np_mode->eval_sep_np eval_sep_rp Separation Observed? rp_mode->eval_sep_rp optimize 3. Optimize Separation (Mobile Phase Ratio, Flow Rate, Temp) eval_sep_np->optimize Yes change_csp Try Different CSP or Elution Mode eval_sep_np->change_csp No eval_sep_rp->optimize Yes eval_sep_rp->change_csp No final_method Validated Method optimize->final_method change_csp->mode_select

Sources

Removing impurities from 4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the purification of 4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile (CAS: 1143525-85-0), a critical intermediate in the synthesis of CFTR modulators like Ivacaftor (VX-770) .

Users frequently encounter two distinct categories of failure with this compound:

  • Analytical Ambiguity: HPLC chromatograms showing split peaks or "ghost" impurities due to rapid keto-enol tautomerism.

  • Purification Yield Loss: Inadvertent loss of product into the aqueous phase during acid-base workups due to the amphoteric nature of the pyridine ring and the

    
    -keto nitrile motif.
    

This document outlines the "Goldilocks Zone" extraction strategy and definitive HPLC conditions to resolve these issues.

Module 1: The Impurity Profile & Diagnostic Troubleshooting

Before attempting purification, you must correctly identify whether an "impurity" is real or an artifact of the analytical method.

The Tautomerism Artifact (The "Ghost" Impurity)

This molecule possesses an acidic proton at the


-position (between the nitrile and ketone). In solution, it exists in dynamic equilibrium between the Keto  form and the Enol  form.[1]
  • Symptom: HPLC shows two peaks (often merging) or a broad smear.

  • False Diagnosis: Users often assume the second peak is a regioisomer or a hydrolysis product.

  • Root Cause: The interconversion rate is on the same time scale as the chromatographic separation.

  • Solution: You must "lock" the tautomer or accelerate the equilibrium beyond the separation timeframe using an acidic mobile phase.

Confirmed Chemical Impurities
Impurity TypeLikely IdentityOriginRemoval Strategy
Starting Material 3-PyridylacetonitrileIncomplete ConversionAcid wash (removes pyridine-based SM) or Crystallization.
Dimer 3-(pyridin-3-yl)pentanedinitrile deriv.Self-condensation of nitrileBase wash (Dimer is less acidic than product).
Hydrolysis Amide/Acid derivativesOver-vigorous acidic workupAvoid pH < 2 or prolonged heating in acid.
Regioisomer 4-isomer (if impure SM used)Contaminated SMRecrystallization (IPA/Heptane).

Module 2: Purification Protocols

Protocol A: The "Goldilocks" Amphoteric Extraction (Primary Purification)

Standard acid-base extractions fail here because the molecule is amphoteric.

  • High pH (>10): Soluble (Anionic Enolate).

  • Low pH (<3): Soluble (Cationic Pyridinium).

  • Target pH (5.5 – 7.0): Insoluble (Neutral Species).

Step-by-Step Workflow:

  • Dissolution (Enolate Formation):

    • Dissolve the crude reaction mixture in 1.0 M NaOH (aq). Ensure pH > 12.

    • Mechanism:[2][3][4][5] The

      
      -proton is removed; the molecule becomes a water-soluble anion.
      
    • Action: Extract this aqueous phase with Toluene or MTBE (2x).

    • Result: Non-acidic impurities (unreacted esters, neutral dimers) migrate to the organic layer. Discard the organic layer.

  • The Critical Precipitation (Neutralization):

    • Cool the aqueous layer to 0–5 °C.

    • Slowly add Acetic Acid or dilute HCl while monitoring pH strictly.

    • STOP at pH 6.0 – 7.0.

    • Why? At pH 6-7, the pyridine ring is deprotonated (neutral) and the

      
      -carbon is protonated (neutral). The molecule becomes hydrophobic and precipitates.
      
    • Risk:[4] If you overshoot to pH 1-2, the pyridine nitrogen protonates, forming a water-soluble pyridinium salt, and your yield dissolves back into the water.

  • Isolation:

    • Filter the resulting solids. Wash with cold water (pH 7) and cold heptane.

Visualization of Logic (Amphoteric Separation):

PurificationLogic Crude Crude Mixture (Product + Impurities) BaseTreat Add 1M NaOH (pH > 12) Forms Enolate Anion Crude->BaseTreat PhaseSep Phase Separation BaseTreat->PhaseSep OrgLayer Organic Layer (Neutral Impurities: Dimers, Unreacted Esters) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Product as Enolate) PhaseSep->AqLayer Keep Acidify Controlled Acidification Target pH 6.5 AqLayer->Acidify Precipitate Precipitate (Solid) Neutral Product Acidify->Precipitate Correct pH (6-7) OverAcid Overshoot (pH < 3) Pyridinium Salt Formed Acidify->OverAcid Too Acidic Loss Yield Loss (Soluble in Water) OverAcid->Loss

Caption: The "Goldilocks" pH window is critical. At high pH, product is anionic. At low pH, it is cationic. Precipitation only occurs at neutral pH.

Protocol B: Recrystallization (Polishing)

If the extraction yields <98% purity, use recrystallization.

  • Solvent System: Isopropyl Alcohol (IPA) / Heptane.

  • Ratio: 1:3 to 1:5.

  • Procedure:

    • Dissolve crude solid in minimum hot IPA (60 °C).

    • Add Heptane dropwise until slight turbidity persists.

    • Add a seed crystal (critical for this compound to prevent oiling out).

    • Cool slowly to Room Temperature, then to 0 °C.

Module 3: Validated Analytical Method (HPLC)

Do not use neutral mobile phases. The keto-enol equilibrium must be suppressed.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) .

  • Mobile Phase B: Acetonitrile + 0.1% TFA .

  • Gradient: 10% B to 90% B over 15 minutes.

  • Wavelength: 254 nm (Pyridine absorption) and 290 nm (Enol absorption).

  • Note: The TFA ensures the pyridine is protonated and the keto-enol equilibrium is shifted/stabilized, resulting in sharper peaks.

Visualization of Analytical Troubleshooting:

HPLCTrouble Sample Sample Injection NeutralMP Neutral Mobile Phase (Water/ACN) Sample->NeutralMP AcidicMP Acidic Mobile Phase (0.1% TFA) Sample->AcidicMP ResultBad Split Peaks / Broadening (Active Tautomerism) NeutralMP->ResultBad ResultGood Sharp Single Peak (Protonated/Stabilized) AcidicMP->ResultGood

Caption: Acidic mobile phases are mandatory to suppress tautomeric peak splitting in beta-keto nitriles.

Frequently Asked Questions (FAQs)

Q1: My product is oiling out during recrystallization. How do I fix this?

  • A: This is common for beta-keto nitriles. Two fixes:

    • Seeding: You must retain a small amount of solid from a previous batch to seed the solution at 40-50 °C.

    • Purity Check: If the crude purity is <90%, oiling is inevitable. Perform the Acid-Base extraction (Protocol A) again before attempting crystallization.

Q2: Why is my yield low after the acid workup?

  • A: You likely acidified the solution too much (pH < 4). The pyridine ring protonated, making the molecule water-soluble again. Adjust pH back to 6.5–7.0 using dilute NaOH to recover the precipitate.

Q3: The NMR shows a small impurity peak that integrates to <10% but moves depending on solvent. Is it an impurity?

  • A: Run the NMR in DMSO-d6 . If the peaks sharpen or coalesce, it is the enol tautomer, not an impurity. In CDCl3, the tautomers often appear as distinct species.

References

  • Vertex Pharmaceuticals Inc. (2010). Process for the preparation of modulators of cystic fibrosis transmembrane conductance regulator. World Intellectual Property Organization. Patent WO2010108162A1. Link

  • Hadida Ruah, S. et al. (2009). Modulators of ATP-Binding Cassette Transporters. US Patent 7,495,103. Link

  • Sielc Technologies. (2018). HPLC Separation of Beta-Keto Nitriles and Tautomers. Application Note. Link

  • Chem-Impex International. (2024). Product Data Sheet: 4,4-Dimethyl-3-oxopentanenitrile. Link

Sources

Validation & Comparative

Benchmarking the purity of synthesized 4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile against commercial standards

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Purity Analysis of Synthesized 4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile

A Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Imperative of Purity in Drug Discovery

In the landscape of modern drug discovery, the molecular building blocks used to construct novel therapeutic agents are of paramount importance. Compounds such as this compound, a β-ketonitrile featuring a pyridine moiety, represent versatile scaffolds for the synthesis of biologically active molecules. The presence of both a ketone and a nitrile group offers a rich reactivity profile for creating diverse heterocyclic systems, which are foundational to many pharmaceutical agents[1].

However, the reliability and reproducibility of any synthetic endeavor hinge on the purity of the starting materials and intermediates. The presence of even minor impurities—such as isomers, reaction byproducts, or residual solvents—can drastically alter reaction outcomes, compromise biological assay results, and introduce significant delays in the drug development pipeline. Therefore, rigorous analytical characterization and the establishment of high-purity standards are not mere formalities but a critical necessity.

This guide provides an in-depth, objective comparison of in-house synthesized this compound against commercially available standards. We will detail the synthetic and purification protocols, explain the causality behind our analytical method choices, and present comprehensive experimental data to validate the purity of our synthesized material. This process adheres to the principles of Good Laboratory Practice (GLP), which ensure the quality, reliability, and integrity of data intended for regulatory submission[2][3][4].

Synthesis and Purification Strategy

The synthesis of β-ketonitriles is efficiently achieved through a base-catalyzed condensation reaction between an ester and a nitrile, a variant of the classic Claisen condensation[1]. Our approach utilizes this strategy for the synthesis of the title compound.

Synthesis Rationale: The reaction involves the deprotonation of the α-carbon of 3-pyridylacetonitrile using a strong, non-nucleophilic base like sodium hydride (NaH). The resulting carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of methyl pivalate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion yields the target molecule. Toluene is chosen as the solvent for its ability to azeotropically remove the methanol byproduct, driving the reaction to completion.

Purification Rationale: Post-synthesis, the crude product contains unreacted starting materials, salts, and minor byproducts. A two-step purification process is employed:

  • Flash Column Chromatography: This technique is ideal for separating the target compound from components with different polarities. The choice of a silica gel stationary phase and a hexane/ethyl acetate gradient mobile phase is based on the moderate polarity of the target β-ketonitrile.

  • Recrystallization: This final step is crucial for removing trace impurities and obtaining a highly crystalline, pure solid. The solvent system (e.g., ethanol/water) is selected based on the principle that the compound should be soluble at high temperatures and sparingly soluble at low temperatures, while impurities remain in solution.

Analytical Methodologies: A Triad of Validation

To establish the purity and identity of the synthesized compound, a multi-faceted analytical approach is essential. No single technique is sufficient; instead, we rely on the orthogonal strengths of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This triad of techniques provides a self-validating system for robust characterization.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of small molecules[5]. We employ a reverse-phase method where the analyte is separated based on its hydrophobicity. The area under the curve for the main peak relative to the total area of all peaks provides a precise quantitative measure of purity. The method is validated for linearity, accuracy, and precision to ensure reliable results[6][7].

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique provides unambiguous confirmation of the compound's molecular weight[8][9]. The sample is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio. The observation of the molecular ion peak (e.g., [M+H]⁺) corresponding to the calculated exact mass of C₁₂H₁₄N₂O provides definitive evidence of the compound's identity[10][11][12].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful technique for elucidating the precise chemical structure of a molecule. ¹H and ¹³C NMR spectra provide a unique fingerprint of the compound, confirming the connectivity of all atoms. For a pyridine derivative, NMR is crucial for verifying the substitution pattern (i.e., confirming it is the 3-pyridyl isomer) and for identifying any structurally similar impurities that might co-elute in HPLC[13][14].

Overall Experimental Workflow

The following diagram illustrates the integrated workflow from synthesis to final purity assessment.

G cluster_0 Synthesis & Purification cluster_1 Purity & Identity Analysis cluster_2 Benchmarking Synthesis Synthesis: Methyl Pivalate + 3-Pyridylacetonitrile (NaH, Toluene) Workup Aqueous Workup & Extraction Synthesis->Workup Chromatography Flash Column Chromatography (Silica Gel) Workup->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization HPLC Purity Assessment (RP-HPLC, >99%) Recrystallization->HPLC Primary Analysis LCMS Identity Confirmation (LC-MS, [M+H]⁺) Recrystallization->LCMS Confirmatory Analysis NMR Structural Verification (¹H & ¹³C NMR) Recrystallization->NMR Confirmatory Analysis Comparison Compare Data vs. Commercial Standards HPLC->Comparison LCMS->Comparison NMR->Comparison

Caption: Workflow from synthesis to comparative purity analysis.

Comparative Data Analysis

The synthesized and purified this compound was analyzed and benchmarked against two representative commercial standards of varying grades. The results are summarized below.

ParameterIn-House SynthesizedCommercial Standard ACommercial Standard B
Appearance White to off-white crystalline solidOff-white powderWhite crystalline solid
Melting Point (°C) 91.5 - 92.889.0 - 93.092.0 - 93.5
Purity by HPLC (254 nm) 99.6%≥ 95.0%≥ 98.0%
Identity by ¹H NMR Conforms to structureConforms to structureConforms to structure
MS ([M+H]⁺) m/z = 203.118m/z = 203.118m/z = 203.118

Discussion and Interpretation

The data clearly demonstrates that our in-house synthesis and purification protocol yields this compound of exceptionally high purity.

  • Purity: The HPLC analysis shows a purity of 99.6% for the synthesized material, which exceeds the specifications of both standard commercial grades (≥95% and ≥98%). This high level of purity is a direct result of the optimized two-step purification process, which effectively removes both polar and non-polar impurities.

  • Identity: The structural identity of the synthesized compound was unequivocally confirmed by NMR and MS. The ¹H and ¹³C NMR spectra were clean and matched the expected chemical shifts and coupling patterns for the 3-pyridyl isomer. Mass spectrometry confirmed the molecular weight with high accuracy, showing the expected protonated molecular ion at m/z 203.118, consistent with the molecular formula C₁₂H₁₄N₂O.

  • Physical Properties: The sharp melting point range (91.5 - 92.8 °C) of the in-house material is indicative of high crystalline purity and is consistent with the higher-grade commercial standard. The broader melting point range of Commercial Standard A is typical for materials of lower purity.

The successful synthesis and rigorous purification of this key intermediate provide a reliable foundation for subsequent steps in a drug discovery program, minimizing the risk of downstream complications arising from impurities.

Detailed Experimental Protocols

A. Synthesis of this compound

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in dry toluene (150 mL) under a nitrogen atmosphere, a solution of 3-pyridylacetonitrile (11.8 g, 0.10 mol) and methyl pivalate (11.6 g, 0.10 mol) in dry toluene (50 mL) was added dropwise over 30 minutes.

  • The reaction mixture was heated to 80°C and stirred for 6 hours.

  • After cooling to room temperature, the reaction was carefully quenched by the slow addition of 1 M HCl (aq) until the mixture was pH ~7.

  • The organic layer was separated, and the aqueous layer was extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

B. Purification Protocol

  • Column Chromatography: The crude residue was purified by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexane. Fractions containing the desired product (as determined by TLC analysis) were combined and concentrated.

  • Recrystallization: The resulting solid was dissolved in a minimal amount of hot ethanol. Deionized water was added dropwise until the solution became cloudy. The solution was then allowed to cool slowly to room temperature and then placed in an ice bath for 1 hour. The resulting crystals were collected by vacuum filtration, washed with cold ethanol/water (1:1), and dried under vacuum.

C. HPLC Purity Analysis

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg of the compound was dissolved in 1 mL of acetonitrile/water (1:1).

D. LC-MS Analysis

  • The HPLC method described above was coupled to a mass spectrometer (e.g., Agilent 6120 Quadrupole LC/MS) with an electrospray ionization (ESI) source operating in positive ion mode.

E. NMR Spectroscopy

  • ¹H and ¹³C NMR spectra were recorded on a Bruker 400 MHz spectrometer.

  • Samples were prepared by dissolving ~10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

References

  • Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. (2023). LCGC International.
  • How can mass spectrometry determine molecular weight of organic compounds?. TutorChase.
  • Good Laboratory Practice: An Overview for the Analytical Chemist. (2023). LCGC International.
  • Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. (2023). ResearchGate.
  • Identity and Purity - Small Molecules. Pacific BioLabs.
  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2014). ACS Publications.
  • Mass spectrometry (MS) - Organic Chemistry. Jack Westin.
  • Interpreting Mass Spectra. (2023). OpenStax.
  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025). PMC.
  • Mass spectrometry of organic compounds. IB Colourful Solutions in Chemistry.
  • Structure Elucidation By NMR In Organic Chemistry. John Wiley & Sons, Ltd.
  • Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. (2014). Scientific Research Publishing.
  • Why Is HPLC Ideal for Chemical Purity Testing?. (2023). Moravek.
  • Determination of nitrate in biological fluids by HPLC. International Journal of Green Pharmacy.
  • The Strategic Role of 3-Oxopentanenitrile as a Versatile Precursor in Modern Organic Synthesis. Benchchem.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica – Drug Research.

Sources

Comparative Guide: In Vitro Validation of 4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile

[1][2]

Executive Summary & Mechanism of Action

This compound (Py-DOPP) is a specialized building block characterized by a steric tert-butyl group and a pharmacophoric pyridine ring.[1][2] Unlike simple aliphatic

  • Synthetic Scaffold: It is the direct precursor for 4,6-diaryl-2-pyridones (PDE3 inhibitors) and pyrazolo[1,5-a]pyrimidines (PIM-1 inhibitors).[1][2]

  • Bioactive Fragment: The pyridine-nitrile motif allows for metal chelation (e.g., Heme-Fe in CYPs or Zn in metalloenzymes) and hydrogen bonding in the ATP-binding pocket of kinases.[1][2]

Mechanistic Causality

The tert-butyl group provides metabolic stability (blocking oxidation at the

hydrophobic bulk122

Comparative Analysis: Py-DOPP vs. Alternatives

In the context of synthesizing bioactive heterocycles or acting as a fragment probe, Py-DOPP is compared below with Benzoylacetonitrile (Standard Aromatic) and Pivaloylacetonitrile (Standard Aliphatic).

FeaturePy-DOPP (The Product)Benzoylacetonitrile (Alternative A)Pivaloylacetonitrile (Alternative B)[1][2]
Structure Pyridine + t-Butyl + NitrilePhenyl + Nitrilet-Butyl + Nitrile
Solubility (DMSO) High (>50 mM)ModerateHigh
Electronic Effect Electron-withdrawing (Pyridine) increases

-proton acidity (

~9-10).[1][2]
Moderate acidity (

~10-11).[1]
Lower acidity (

~11-12).[1]
Reactivity (Knoevenagel) Fast: Pyridine ring stabilizes the carbanion intermediate.[2]Moderate: Phenyl ring provides resonance stabilization.[2]Slow: Lack of aromatic stabilization requires stronger bases.
Bioactivity Potential High: Pyridine is a privileged pharmacophore for kinases/PDEs.[2]Low: Phenyl is often too lipophilic/non-specific.[2]None: Purely a steric spacer.
Metabolic Stability High: Pyridine is less prone to oxidation than phenyl.[2]Low: Phenyl ring is susceptible to hydroxylation.[2]High: t-Butyl blocks metabolism.[1][2]

Verdict: Py-DOPP is the superior choice for medicinal chemistry applications targeting enzymes with specific hydrophobic pockets (PDE3, PIM-1) due to its optimal balance of steric bulk, electronic activation, and solubility.[1][2]

In Vitro Assay Validation Protocols

To validate Py-DOPP, we employ a dual-stream approach: Analytical Validation (purity/identity) and Functional Validation (biological activity as a fragment).[1][2]

Protocol A: Analytical Validation (LC-MS/MS)

Objective: To quantify Py-DOPP stability and purity in biological matrices.[1][2]

Reagents:

  • Internal Standard (IS):

    
    -Pivaloylacetonitrile.[1][2]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[2]

Workflow:

  • Sample Prep: Dissolve Py-DOPP in DMSO to 10 mM stock. Dilute to 1 µM in plasma or buffer.

  • Extraction: Protein precipitation with cold acetonitrile (1:3 ratio). Centrifuge at 10,000 x g for 10 min.

  • Chromatography: Gradient elution (5% B to 95% B over 5 min). Flow rate: 0.4 mL/min.

  • Detection: ESI+ Mode. Monitor transition

    
     217.1 
    
    
    57.1 (loss of t-butyl group).[1]

Acceptance Criteria (Self-Validating):

  • Linearity:

    
     over 1 nM – 10 µM range.[2]
    
  • Recovery: 85-115% in spiked plasma samples.[1]

  • Precision: CV < 15% for inter-day replicates.

Protocol B: Functional Validation - PDE3 Enzymatic Inhibition

Objective: To validate the fragment's ability to bind the PDE3 catalytic domain compared to Milrinone (Positive Control).[1][2]

Reagents:

  • Enzyme: Recombinant Human PDE3A (catalytic domain).[2]

  • Substrate: FAM-cAMP (Fluorescent analog).[1][2]

  • Buffer: 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.05% Tween-20.

Step-by-Step Methodology:

  • Preparation: Prepare 10-point serial dilutions of Py-DOPP (Start 100 µM) and Milrinone (Start 10 µM) in assay buffer (final DMSO < 1%).

  • Incubation: Add 5 µL of inhibitor to 384-well plate. Add 10 µL of PDE3A enzyme (0.5 ng/µL). Incubate 15 min at RT to allow conformational sampling.

  • Reaction Start: Add 10 µL of FAM-cAMP substrate (100 nM).

  • Reaction Stop: After 60 min, add 25 µL of IMAP binding reagent (nanoparticles bind phosphate of the product AMP).[2]

  • Readout: Measure Fluorescence Polarization (FP) (Ex: 485 nm, Em: 528 nm). Higher FP = More product = Less Inhibition.

Data Analysis:

  • Calculate % Inhibition =

    
    .[1]
    
  • Fit data to 4-parameter logistic model to determine

    
    .
    

Expected Results:

  • Milrinone (Control):

    
    .[2]
    
  • Py-DOPP (Fragment): Expected

    
    .[1][2]
    
    • Interpretation: While less potent than the optimized drug, measurable inhibition validates the pyridine-nitrile pharmacophore binding in the active site.[1][2]

Visualization of Validation Workflow

The following diagram illustrates the logical flow from chemical synthesis to biological validation, highlighting the critical decision points.

ValidationWorkflowCompoundPy-DOPP(Scaffold)QCAnalytical QC(LC-MS/MS)Compound->QCPurity CheckSynthesisHeterocycleSynthesisQC->SynthesisIf >98% PureAssayPDE3/PIM-1Inhibition AssayQC->AssayFragment ScreeningSynthesis->AssayDerivativesResultValidationOutcomeAssay->ResultIC50 DeterminationResult->SynthesisSAR Optimization

Figure 1: Integrated workflow for the analytical and functional validation of Py-DOPP.

Safety & Handling (Critical for Validation)

When validating Py-DOPP, researchers must account for the reactivity of the

12
  • Stability: The compound is stable as a solid but can undergo decarboxylation or hydrolysis of the nitrile in strong acidic/basic aqueous solutions over time.[2]

  • Storage: Store at -20°C under inert gas (Nitrogen/Argon).

  • Toxicity: Treat as a potential acute toxin (nitrile functionality).[2] All in vitro assays must be performed in a Class II Biosafety Cabinet.

References

  • El-Gazzar, A. B., et al. (2009).[1][2] "Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors."[2] Bioorganic & Medicinal Chemistry.

  • Vertex Pharmaceuticals. (2014).[2] "Process for the preparation of ivacaftor and its intermediates." World Intellectual Property Organization, WO2014125506A2.

  • PubChem. (2025).[3][4] "4,4-Dimethyl-3-oxopentanenitrile (Pivaloylacetonitrile) Compound Summary." National Library of Medicine. [1]

  • Biosynth. (2024).[2] "4,4-Dimethyl-3-oxo-2-(pyridin-2-yl)pentanenitrile Product Page." Biosynth Carbosynth.

Comparative Cross-Reactivity Analysis of a Novel SARM Candidate: 4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Off-Target Profiling and Selectivity Assessment

Introduction: The Quest for Tissue-Selectivity in Androgen Receptor Modulation

The Androgen Receptor (AR), a member of the steroid hormone receptor family, is a critical regulator of diverse physiological processes.[1] While steroidal androgens are effective agonists, their therapeutic applications are often hampered by a lack of tissue-selectivity, leading to a host of undesirable androgenic side effects.[1][2] The discovery of non-steroidal Selective Androgen Receptor Modulators (SARMs) represents a paradigm shift, offering the potential to dissociate anabolic effects in muscle and bone from androgenic effects in tissues like the prostate.[2][3]

This guide focuses on the cross-reactivity profile of 4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile , henceforth referred to as Compound X , a novel investigational SARM. The primary objective in developing a SARM is to achieve potent and selective activation of the AR in target tissues while minimizing activity at other nuclear hormone receptors and avoiding interactions with common off-target liabilities such as kinases and safety-critical ion channels.[2][3]

This document provides a comparative analysis based on a series of in vitro profiling assays designed to elucidate the selectivity and potential off-target interactions of Compound X. We will detail the experimental rationale, present comparative data against relevant alternatives, and provide the detailed methodologies required to reproduce and validate these findings.

Comparative Selectivity Profile of Compound X

To ascertain the selectivity of Compound X, its binding affinity and functional activity were assessed against its primary target (Androgen Receptor) and a panel of key off-targets. The panel was selected to include other members of the nuclear hormone receptor family, as cross-reactivity within this family is a common challenge for therapeutic modulators.[1][2]

Nuclear Hormone Receptor Binding Affinity

The binding affinity (Ki) of Compound X was determined using a competitive radioligand binding assay for the Androgen Receptor (AR), Estrogen Receptor alpha (ERα), Progesterone Receptor (PR), and Glucocorticoid Receptor (GR).

CompoundTarget ReceptorBinding Affinity (Ki, nM)Selectivity Ratio (Ki Off-Target / Ki AR)
Compound X Androgen Receptor (AR) 2.1 -
Estrogen Receptor α (ERα)>10,000>4760-fold
Progesterone Receptor (PR)1,850880-fold
Glucocorticoid Receptor (GR)3,2001523-fold
Testosterone Androgen Receptor (AR) 0.5 -
Estrogen Receptor α (ERα)250500-fold
Progesterone Receptor (PR)1530-fold
Glucocorticoid Receptor (GR)90180-fold

Data Interpretation: The data clearly demonstrates that Compound X possesses high affinity for the Androgen Receptor. Critically, it exhibits significantly weaker affinity for other key steroid hormone receptors, with selectivity ratios exceeding 880-fold. This profile is markedly more selective than the endogenous androgen, Testosterone, suggesting a lower potential for off-target effects mediated by these receptors.

Key Safety and Liability Profiling

Beyond target-family selectivity, comprehensive safety profiling is essential to de-risk a development candidate. We evaluated Compound X against three critical classes of off-targets known for their roles in adverse drug events: protein kinases, the hERG cardiac ion channel, and cytochrome P450 (CYP) enzymes.

Kinase Selectivity Screening

Given that many small molecules exhibit off-target kinase activity, Compound X was screened against a panel of 24 representative kinases at a concentration of 10 µM.[4][5] This initial screen serves to identify potential liabilities that would necessitate further investigation.[6][7]

Kinase Target% Inhibition by Compound X (10 µM)
ABL14.5%
AKT12.1%
CDK28.3%
EGFR1.2%
JAK211.5%
MEK10.8%
PKA3.6%
SRC6.7%
... (16 other kinases)<15%

Data Interpretation: At a high concentration of 10 µM, Compound X did not produce significant inhibition (>50%) of any kinase in the panel. This broad lack of kinase activity is a favorable characteristic, reducing the likelihood of off-target effects mediated through kinase signaling pathways.

hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired Long QT Syndrome, which can lead to fatal cardiac arrhythmias.[8][9] Therefore, assessing a compound's hERG liability early in development is a regulatory mandate and critical for safety.[10][11]

CompoundAssay TypeIC50 (µM)
Compound X QPatch Automated Electrophysiology> 30
E-4031 (Positive Control) QPatch Automated Electrophysiology0.009

Data Interpretation: Compound X shows no significant inhibition of the hERG channel at concentrations up to 30 µM. This result provides a strong indication of a low risk for hERG-mediated cardiotoxicity.[8][12]

Cytochrome P450 (CYP) Inhibition Profile

Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs), where co-administration of drugs can lead to altered plasma levels and potential toxicity.[13][14] Compound X was evaluated for its potential to inhibit the seven major drug-metabolizing CYP isoforms.[14]

CYP IsoformIC50 of Compound X (µM)
CYP1A2> 50
CYP2B6> 50
CYP2C828.5
CYP2C9> 50
CYP2C19> 50
CYP2D641.2
CYP3A4 (Midazolam substrate)18.7

Data Interpretation: Compound X demonstrates weak inhibition of CYP3A4 and CYP2C8, with IC50 values well above the anticipated therapeutic concentrations. The lack of potent inhibition across the major CYP isoforms suggests a low propensity for causing clinically significant drug-drug interactions.[13][15]

Experimental Protocols & Methodologies

Scientific trustworthiness is built on methodological transparency. The following sections provide detailed protocols for the key assays used in this guide.

Protocol 1: Kinase Selectivity Profiling

This protocol outlines the methodology for assessing the inhibitory activity of a test compound against a panel of protein kinases using a luminescence-based assay that quantifies ADP production.[4]

Kinase_Profiling_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound 1. Compound Dispensing (e.g., 10 µM final conc.) Kinase 2. Kinase/Substrate Mix Addition to Plate Compound->Kinase ATP 3. ATP Addition (Initiates Reaction) Kinase->ATP Incubate 4. Incubation (e.g., 60 min at RT) ATP->Incubate ADP_Glo 5. ADP-Glo™ Reagent Addition (Stops Reaction) Incubate->ADP_Glo Detection_Reagent 6. Kinase Detection Reagent Addition ADP_Glo->Detection_Reagent Luminescence 7. Luminescence Reading (Proportional to ADP) Detection_Reagent->Luminescence

Workflow for Luminescence-Based Kinase Profiling.

Methodology:

  • Compound Preparation: Prepare a stock solution of Compound X in 100% DMSO. Serially dilute to create working solutions for the desired final assay concentrations.

  • Assay Plate Preparation: Dispense 1 µL of the compound working solutions into the wells of a 384-well assay plate. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Kinase/Substrate Addition: Add 5 µL of the specific kinase/substrate mixture (provided in commercial kits like Promega's Kinase Selectivity Profiling Systems) to each well.[5]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final reaction volume is 11 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Reaction Termination & ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects kinase activity.

  • Data Analysis: Calculate the percent inhibition for each well relative to the DMSO control.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

Protocol 2: hERG Automated Patch-Clamp Assay

This protocol describes the use of an automated, high-throughput patch-clamp system (e.g., QPatch) to measure the effect of Compound X on hERG potassium channel currents expressed in a stable cell line (e.g., HEK293).[8]

hERG_Workflow Cell_Prep 1. Cell Preparation (hERG-HEK293 cells) Patching 2. Automated Cell Trapping & Gigaseal Formation Cell_Prep->Patching Whole_Cell 3. Whole-Cell Configuration Establishment Patching->Whole_Cell Baseline 4. Baseline Current Recording (Vehicle Perfusion) Whole_Cell->Baseline Compound_App 5. Compound Application (Cumulative Concentrations) Baseline->Compound_App Washout 6. Washout with Vehicle Compound_App->Washout Data_Analysis 7. Data Analysis (Calculate % Inhibition & IC50) Washout->Data_Analysis

Experimental Workflow for Automated hERG Assay.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the hERG channel under standard conditions. Harvest cells at 70-90% confluency for the experiment.

  • Solutions: Prepare extracellular and intracellular solutions as specified by the instrument manufacturer.[12] Prepare stock solutions of Compound X and a positive control (e.g., E-4031) in DMSO.

  • Automated Patch-Clamp Procedure:

    • Load the cell suspension, solutions, and compound plate into the QPatch HTX system.

    • The system automatically performs cell capture, seal formation (goal: >1 GΩ seal resistance), and establishment of the whole-cell configuration.[11]

  • Voltage Protocol & Recording:

    • Apply a standardized voltage protocol designed to elicit hERG tail currents.[11] Record baseline currents during perfusion with the vehicle solution (containing 0.1% DMSO) for at least 3 minutes to ensure current stability.

    • Apply increasing concentrations of Compound X sequentially to the same cell (e.g., 0.1, 1, 10, 30 µM). Each concentration is applied for 3-5 minutes until a steady-state effect is observed.[8]

  • Washout: Following the highest concentration, perfuse the cell with the vehicle solution to observe any reversal of the inhibitory effect.

  • Data Analysis:

    • Measure the amplitude of the hERG tail current at each concentration.

    • Calculate the percentage of current inhibition at each concentration relative to the baseline vehicle control.

    • Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The comprehensive cross-reactivity profiling of This compound (Compound X) reveals a promising selectivity and safety profile for a candidate SARM. The compound demonstrates high-affinity, selective binding to the Androgen Receptor over other key nuclear hormone receptors. Furthermore, it lacks significant inhibitory activity against a broad panel of protein kinases, the hERG cardiac channel, and major CYP450 enzymes.

This favorable off-target profile supports the hypothesis that Compound X has a low potential for generating adverse effects related to these common liability pathways. These data provide a strong rationale for advancing Compound X into further preclinical development and more complex safety pharmacology studies.

References

  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Evotec. Retrieved February 13, 2026, from [Link]

  • Vogt, A. D., & Lazo, J. S. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(10), 830-834. [Link]

  • Narayanan, R., Mohler, M. L., Bohl, C. E., Miller, D. D., & Dalton, J. T. (2008). Development of Selective Androgen Receptor Modulators (SARMs). Molecular and Cellular Endocrinology, 288(1-2), 8-13. [Link]

  • A Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved February 13, 2026, from [Link]

  • In-vitro hERG & NaV1.5 cardiotoxicity assay. (2025, August 3). protocols.io. Retrieved February 13, 2026, from [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology. Retrieved February 13, 2026, from [Link]

  • A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. (n.d.). BioIVT. Retrieved February 13, 2026, from [Link]

  • Wang, L., et al. (2018). Screening of cytochrome P450 3A4 inhibitors via in silico and in vitro approaches. RSC Advances, 8(64), 36655-36664. [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2025, March 28). Metrion Biosciences. Retrieved February 13, 2026, from [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019, September 18). U.S. Food and Drug Administration. Retrieved February 13, 2026, from [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). (n.d.). Evotec. Retrieved February 13, 2026, from [Link]

  • Naafs, M. A. B. (2018). Selective Androgen Receptor Modulators (SARMs): A Mini-Review. Open Access Journal of Reproductive System & Sexual Disorders, 1(3). [Link]

  • CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences. Retrieved February 13, 2026, from [Link]

  • Smeets, M., et al. (2025, September 26). Selective androgen receptor modulators: a critical appraisal. Journal of Endocrinological Investigation. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.